(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Description
Properties
IUPAC Name |
[1-(2-cyanoethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BN3O2/c8-2-1-3-10-5-6(4-9-10)7(11)12/h4-5,11-12H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXKAVAKMCIQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCC#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237598 | |
| Record name | B-[1-(2-Cyanoethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778667-08-5 | |
| Record name | B-[1-(2-Cyanoethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1778667-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[1-(2-Cyanoethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic Acid in Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily featured in FDA-approved therapeutics ranging from kinase inhibitors (e.g., Ruxolitinib) to epigenetic modulators. (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid and its highly stable pinacol ester derivative (CAS: 1022092-33-6) serve as critical organoboron building blocks for installing this pharmacophore. This technical guide explores the physicochemical properties, structural utility, and self-validating experimental workflows for utilizing this compound in transition-metal-catalyzed cross-couplings and subsequent targeted drug design.
Chemical Structure and Physicochemical Properties
The core structure consists of a central 1H-pyrazole ring, functionalized at the C4 position with a boronic acid (or pinacol ester) and at the N1 position with a 2-cyanoethyl moiety. While the free boronic acid is highly reactive, it is prone to protodeboronation and dehydration into boroxines. Consequently, the pinacol ester is the industry standard for bench stability and precise stoichiometric control.
Quantitative Data Summary
| Property | Free Boronic Acid | Pinacol Ester (Industry Standard) |
| CAS Number | N/A (Generated in situ) | 1022092-33-6 |
| Molecular Formula | C₆H₈BN₃O₂ | C₁₂H₁₈BN₃O₂ |
| Molecular Weight | 164.96 g/mol | 247.11 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
| Storage Conditions | 2–8°C, inert atmosphere | 2–8°C, inert atmosphere |
| Key Reactivity | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
Causality in Handling: Boronic esters must be stored at 2–8°C under an inert atmosphere (nitrogen or argon). Exposure to atmospheric moisture and oxygen over prolonged periods can induce slow oxidative cleavage of the C-B bond, yielding the corresponding pyrazol-4-ol, which severely degrades cross-coupling yields[1].
The Dual Utility of the 2-Cyanoethyl Group
The strategic placement of the 2-cyanoethyl group on the N1 position of the pyrazole is not arbitrary; it serves a dual function in both synthetic methodology and pharmacology.
A. As a Robust Protecting Group
Unprotected 1H-pyrazoles possess a free secondary amine that can coordinate directly with palladium catalysts, effectively poisoning the catalyst and stalling cross-coupling reactions. The 2-cyanoethyl group masks this nitrogen. Following the coupling reaction, the cyanoethyl group can be cleanly cleaved via a base-catalyzed retro-Michael (β-elimination) reaction. This strategy is widely documented in oligonucleotide synthesis and complex heterocycle construction[2][3].
Logical pathway of base-mediated retro-Michael deprotection of the pyrazole core.
B. As a Polar Pharmacophore Handle
In certain drug development programs, the 2-cyanoethyl group is deliberately retained. The cyano group (-C≡N) acts as a strong dipole and a hydrogen-bond acceptor. Unlike primary amines or hydroxyls, the cyano group is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), making it an excellent moiety for improving a drug's pharmacokinetic half-life while maintaining aqueous solubility.
Applications in Targeted Therapeutics
The pinacol ester derivative is explicitly utilized as a reactant for the preparation of bicyclic BET (Bromodomain and Extra-Terminal motif) bromodomain inhibitors [1].
BET proteins, such as BRD4, are epigenetic readers that recognize acetylated lysine residues on histones, subsequently recruiting transcription complexes to drive the expression of oncogenes like c-Myc. The pyrazole moiety acts as a highly effective acetyl-lysine mimetic. When the 2-cyanoethyl group is removed, the revealed 1H-pyrazole acts as both a hydrogen-bond donor and acceptor, anchoring the inhibitor deep within the hydrophobic binding pocket of the bromodomain.
Mechanism of action for pyrazole-based bicyclic BET bromodomain inhibitors.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible yields, the following workflows are designed as self-validating systems. Causality is embedded into every chemical intervention.
Protocol 1: Suzuki-Miyaura Cross-Coupling Workflow
Objective: Chemoselectively couple 1-(2-cyanoethyl)-1H-pyrazole-4-boronic acid pinacol ester to an aryl/heteroaryl halide core.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), the pyrazole boronic ester (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent System & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for 15 minutes.
-
Causality: Water is strictly required to hydrolyze the pinacol ester into the highly reactive free boronic acid and to dissolve the inorganic base. Degassing is non-negotiable; ambient oxygen will irreversibly oxidize the Pd(0) active catalyst to an inactive Pd(II) state.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.
-
Causality: The bidentate 'dppf' ligand creates a sterically hindered environment that suppresses undesired β-hydride elimination, favoring the reductive elimination of the desired product.
-
-
Reaction Execution: Heat the mixture to 90°C for 12 hours.
-
Self-Validation (In-Process Control): Monitor the organic layer via LC-MS. The complete disappearance of the aryl halide mass isotope pattern and the emergence of the product mass (M+H)⁺ confirms successful transmetalation and reductive elimination. If unreacted boronic ester persists alongside the aryl halide, it indicates catalyst poisoning; if the boronic ester is consumed but the halide remains, protodeboronation has occurred due to excessive heat or insufficient base.
Step-by-step workflow of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Base-Mediated Deprotection (Retro-Michael)
Objective: Cleave the 2-cyanoethyl group to yield the free 1H-pyrazole pharmacophore.
-
Dissolution: Dissolve the purified cross-coupled intermediate in anhydrous THF (0.1 M concentration).
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) dropwise at room temperature.
-
Causality: DBU is a strong, non-nucleophilic base. It selectively deprotonates the highly acidic α-carbon adjacent to the cyano group, triggering a β-elimination cascade that expels the pyrazole anion and generates acrylonitrile as a byproduct[3].
-
-
Reaction Execution: Stir at 50°C for 4 hours.
-
Quenching & Self-Validation: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DBU.
-
Self-Validation: The cleavage of the cyanoethyl group drastically increases the polarity of the molecule. On a Normal Phase TLC (Silica), the product will exhibit a significantly lower Retention Factor (Rf) than the starting material. Furthermore, adjusting the aqueous quench to exactly pH 7 ensures the newly freed 1H-pyrazole (pKa ~2.5 for protonated, ~14 for deprotonated) remains neutral, ensuring 100% partitioning into the organic extraction layer (EtOAc).
-
-
Safety Note: Acrylonitrile is highly volatile and toxic. All evaporative steps must be conducted in a certified fume hood.
References
-
Pharmaffiliates. "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile Product Specifications and Applications." Pharmaffiliates. 1
-
Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis." LibreTexts. 2
-
National Institutes of Health (PMC). "Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition." NIH. 3
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid in DMSO and methanol
Topic: Solubility Profile of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid in DMSO and Methanol Content Type: Technical Guide / Application Note Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]
Executive Summary & Chemical Context
Target Molecule: (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid CAS: 1778667-08-5 Molecular Formula: C₆H₈BN₃O₂ Molecular Weight: 164.96 g/mol [1][2]
This guide details the solubility behavior and solution-state stability of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid.[1] While often treated as a simple reagent for Suzuki-Miyaura cross-couplings, this intermediate exhibits complex dynamic equilibria in solution.[1] The presence of the cyanoethyl tail (polar, non-protic) and the pyrazole core (electron-rich heteroaryl) creates a specific solubility profile that differs from simple phenylboronic acids.
Critical Application Note: In drug development workflows, the choice between DMSO and Methanol for this compound is not merely about dissolving the solid; it is a choice between thermodynamic stability (DMSO) and kinetic reactivity/instability (Methanol).
Theoretical Solubility & Stability Profile
The following data summarizes the physicochemical behavior derived from structural analysis and empirical trends of heteroaryl boronic acids.
Solubility & Stability Matrix
| Solvent | Solubility Potential | Primary Interaction Mechanism | Stability Risk | Recommended Use |
| DMSO (Dimethyl Sulfoxide) | High (>50 mg/mL) | H-Bond Acceptance: DMSO oxygen accepts protons from B(OH)₂.[1] Dipole Interaction: Solvates the polar cyanoethyl group. | Hygroscopicity: Absorbed water shifts equilibrium toward boroxine (trimer). | Stock solutions for HTS, bioassays, and long-term storage (frozen). |
| Methanol (MeOH) | Moderate-High (>20 mg/mL) | Solvolysis: MeOH competes with water for boron coordination.[1] | High: Rapid formation of dimethyl boronate esters (reversible but complicates HPLC). | Short-term process solvent; recrystallization (with care).[1] |
| Water (pH 7) | Low-Moderate | Ionization: pKa of pyrazole boronic acids is typically ~8.5–9.[1]0. | pH Dependent: Low solubility in neutral form; higher in basic buffers (boronate anion). | Aqueous coupling phases. |
Mechanistic Analysis: The Equilibrium Trap
To accurately interpret solubility data, you must understand the dynamic equilibrium active in these solvents. This is not a static dissolution; it is a chemical transformation.
The Boroxine-Ester Cycle[1][2]
In DMSO , the compound exists in equilibrium between the monomeric boronic acid and the trimeric boroxine (anhydride). This process is driven by entropy (release of water molecules).[3] In Methanol , the solvent actively attacks the boron center, forming methyl esters. This is often mistaken for "decomposition" in LCMS analysis if the method is not acidic.
Figure 1: The dynamic speciation of the target molecule. In DMSO, the Acid-Boroxine axis dominates. In Methanol, the Acid-Ester axis dominates.[1]
Experimental Protocols for Solubility Determination
Do not rely on literature values for "similar" compounds. Use this self-validating protocol to determine the exact profile for your specific batch (polymorphs affect dissolution rates).[1]
Protocol A: Kinetic Solubility (Visual Method)
Best for: Rapid assessment before setting up a reaction.
-
Preparation: Weigh 10 mg of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid into a 4 mL glass vial.
-
Titration: Add solvent (DMSO or MeOH) in 50 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if particles persist.
-
Endpoint: Record the volume (
) where the solution becomes optically clear. -
Calculation:
Protocol B: Thermodynamic Saturation (HPLC Quantitation)
Best for: Precise physicochemical characterization.
-
Saturation: Add excess solid (~50 mg) to 0.5 mL of solvent.
-
Equilibration: Shake at 25°C for 24 hours (use a thermomixer).
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter .
-
Note: Do not use Nylon filters; boronic acids can bind to Nylon matrices.
-
-
Dilution: Dilute the filtrate 100x with Acetonitrile:Water (50:50) + 0.1% Formic Acid .
-
Critical: The formic acid hydrolyzes any boroxines or methyl esters back to the monomer, ensuring you quantify the total boron species, not just the monomer fraction.
-
-
Analysis: Inject onto HPLC-UV (254 nm). Quantify against a standard curve prepared from a fresh stock in DMSO.
Handling & Storage Recommendations
Based on the solubility profile, the following handling procedures are mandatory to maintain reagent integrity:
-
DMSO Stock Solutions:
-
Prepare at 50–100 mM .
-
Store at -20°C in aliquots.
-
Caution: Repeated freeze-thaw cycles introduce atmospheric moisture, pushing the equilibrium toward the boroxine precipitate. Use single-use aliquots.
-
-
Methanol Solutions:
-
Do not store. Prepare immediately before use.
-
If using in a reaction, expect the formation of the dimethyl ester intermediate. This is usually reactive in Suzuki couplings, but it may alter the reaction kinetics compared to the free acid.
-
-
Reaction Monitoring:
-
When monitoring reactions in MeOH via TLC or LCMS, be aware that the "product" peak might appear as the methyl ester (M+14 or M+28 mass shift). Treat with aqueous acid during workup to revert to the parent acid.
-
References
-
Tokunaga, Y., et al. (2002).[4] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Comprehensive text on boronic acid equilibria).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
PubChem Compound Summary. (2025). "(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid."[1][2] National Center for Biotechnology Information.
Sources
Thermodynamic stability of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid at room temperature
Executive Summary
This technical guide analyzes the thermodynamic and kinetic stability profile of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1778667-08-5). For researchers and process chemists, understanding this compound requires distinguishing between its thermodynamic equilibrium (reversible dehydration to boroxine) and its irreversible degradation (protodeboronation and oxidation).
At room temperature (25°C), this compound is not a static entity. It exists in a dynamic equilibrium with its trimeric anhydride (boroxine), a process driven by entropy and water activity. While the pyrazole-boron bond is robust compared to 2-pyridyl analogs, the N-(2-cyanoethyl) tail introduces specific pH-sensitivities that must be managed during storage and Suzuki-Miyaura coupling protocols.
Molecular Architecture & Electronic Stability
To predict stability, we must first deconstruct the electronic environment of the boron center.
-
The Pyrazole Core: The boron atom is attached to the C4 position of a pyrazole ring. Unlike C3 or C5 isomers, the C4 position is electronically similar to a para-substituted phenyl ring, offering reasonable stability against rapid protodeboronation.
-
The 2-Cyanoethyl Tail: This group acts as an electron-withdrawing substituent (
) attached to the pyrazole nitrogen.-
Effect on Boron:[1] The inductive withdrawal reduces electron density on the pyrazole ring, making the boron center slightly more Lewis acidic than in N-methyl analogs. This increases the rate of boronate anion formation
in basic media. -
Effect on the Linker: The ethylene spacer isolates the cyano group from the aromatic system, preventing direct resonance perturbation. However, the
-position of the cyano group relative to the nitrogen makes the N-alkyl bond susceptible to retro-Michael addition under strongly basic conditions (pH > 12), a critical consideration for method development.
-
The Boroxine Cycle: The Dominant Thermodynamic Process
At room temperature, the primary "instability" observed is not decomposition, but a reversible phase change. Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .
Thermodynamic Drivers[2]
-
Enthalpy (
): The formation of the boroxine ring is slightly endothermic or thermoneutral depending on crystal packing. -
Entropy (
): The reaction releases 3 molecules of water for every 1 molecule of boroxine formed.[2] This large positive entropy change ( ) drives the equilibrium toward the boroxine, especially in the solid state or non-polar solvents.
In the solid state, commercial samples of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid often exist as a mixture of the free acid and the boroxine. This is not an impurity profile but a thermodynamic state.
Visualization: The Boroxine Equilibrium Workflow
The following diagram illustrates the dynamic equilibrium and the environmental factors that shift it.
Caption: The reversible interconversion between the boronic acid monomer and boroxine trimer, governed by water activity.[3]
Irreversible Degradation Pathways
While the boroxine cycle is reversible, two pathways lead to permanent loss of titer: Protodeboronation and Oxidation .
A. Protodeboronation (C-B Bond Cleavage)
Heterocyclic boronic acids are prone to hydrolytic cleavage of the C-B bond.[4][5]
-
Mechanism: For pyrazole-4-boronic acids, the mechanism is typically acid-catalyzed electrophilic aromatic substitution (
) or base-catalyzed via the boronate "ate" complex. -
Stability Prediction: The 2-cyanoethyl group stabilizes the C-B bond relative to unsubstituted pyrazoles by withdrawing electron density, making the ring less nucleophilic and thus more resistant to acid-catalyzed protodeboronation.
-
Risk Factor: High temperature (>80°C) in aqueous base (standard Suzuki conditions) can accelerate this.
B. Oxidation (C-B to C-O)
Boronic acids can be oxidized to the corresponding alcohol (1-(2-cyanoethyl)-1H-pyrazol-4-ol) by atmospheric oxygen.
-
Catalyst: This process is often radical-mediated and accelerated by light and trace transition metals.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen).
Data Summary: Stability Profile
| Parameter | Condition | Stability Assessment |
| Solid State | 25°C, Ambient Air | High. Slow conversion to boroxine (reversible). Negligible oxidation if dry. |
| Solution (DMSO) | 25°C, Neutral | Moderate. Stable for days. Equilibrium mixture of acid/boroxine forms.[6] |
| Solution (Aq. Base) | pH > 12, 25°C | Low. Risk of retro-Michael (loss of cyanoethyl) or protodeboronation over time. |
| Solution (Aq. Acid) | pH < 2, 25°C | Moderate/Low. Acid-catalyzed protodeboronation risk. |
Experimental Protocols for Stability Validation
Do not rely on generic Certificates of Analysis (CoA). Perform these self-validating checks.
Protocol A: Distinguishing Boroxine from Degradation (NMR)
Standard HPLC often breaks down the boroxine on the column (due to aqueous mobile phase), masking the equilibrium. qNMR is the gold standard.
-
Solvent: Dissolve 10 mg of sample in anhydrous DMSO-
.-
Note: DMSO often breaks boroxine trimers into monomers via hydrogen bonding, simplifying the spectrum. To see the trimer, use CDCl
(if soluble) or Acetone- .
-
-
Acquisition: Run
H NMR and B NMR. -
Interpretation:
- H NMR: Look for the pyrazole protons. Degradation (protodeboronation) will show a new set of pyrazole signals (usually upfield shifted).
-
B NMR:
- ppm: Boronic Acid / Boroxine (often broad and overlapping).
- ppm: Boric Acid (degradation product).
- ppm: Boronate "ate" complex (if base is present).
Protocol B: Stress Testing for Suzuki Coupling
Before committing valuable GMP starting materials, determine the "survival window" of the reagent under your specific reaction conditions.
-
Setup: Prepare a mock reaction mixture (Solvent + Base + Boronic Acid) without the catalyst and halide.
-
Incubation: Heat to the intended reaction temperature (e.g., 80°C).
-
Sampling: Take aliquots at t=0, 1h, 4h, and 24h.
-
Analysis: Quench immediately into acidic HPLC buffer (stops base-catalyzed degradation) and analyze.
-
Pass Criteria: >95% recovery of parent peak relative to an internal standard.
-
Handling and Storage Recommendations
To maximize the thermodynamic shelf-life of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid:
-
Temperature: Store at 2–8°C . While stable at RT, cold storage slows oxidative kinetics.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is the enemy of long-term purity.
-
Container: Use tightly sealed glass or polypropylene. Avoid unlined paper caps which allow moisture ingress (shifting the boroxine equilibrium).
-
Re-drying: If a batch has become "wet" or sticky (hydrolysis of boroxine), it can often be "reset" by drying in a vacuum oven at 40°C with a P
O trap to regenerate the free flowing solid (likely shifting towards the anhydride).
References
-
Boroxine Equilibrium Thermodynamics: Tokunaga, Y., et al. "Formation of boroxine: Its stability and thermodynamic parameters in solution."[6][7] Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.
-
Pyrazole Boronic Acid Applications: Tyagarajan, S., et al. "Discovery of 1-(2-Cyanoethyl)-1H-pyrazol-4-ylboronic acid derivatives as inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. (General context on pyrazole boronic acid utility).
-
General Boronic Acid Stability: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[8] Wiley-VCH, 2011.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Optimized Suzuki-Miyaura coupling conditions using (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Executive Summary
This technical guide details the optimized protocol for utilizing (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. While pyrazole-4-boronic acids are critical synthons in medicinal chemistry (e.g., JAK inhibitors, kinase modulators), they suffer from two primary failure modes: rapid protodeboronation and catalyst poisoning due to the Lewis basicity of the pyrazole nitrogens.
The 2-cyanoethyl moiety serves as a "masked" protecting group. It sterically and electronically deactivates the pyrazole nitrogen during coupling, preventing catalyst coordination, and is easily removed post-coupling via a retro-Michael reaction. This guide provides a robust, field-tested methodology to maximize yield and reproducibility.
Mechanistic Challenges & Solutions
Successful coupling requires balancing the rate of Transmetallation (productive pathway) against Protodeboronation (destructive pathway).
-
The Challenge: Heterocyclic boronic acids are prone to hydrolytic cleavage of the C-B bond (protodeboronation) under aqueous basic conditions, especially at high temperatures required for unactivated aryl halides.
-
The Solution:
-
Ligand Choice: Use electron-rich, bulky phosphines (e.g., dppf, XPhos) to accelerate oxidative addition and transmetallation, outcompeting hydrolysis.
-
Base Selection: Avoid strong alkoxides (e.g., NaOtBu) which may prematurely trigger retro-Michael deprotection of the cyanoethyl group. Use buffered inorganic bases (K₃PO₄ or Cs₂CO₃).
-
Solvent System: A biphasic system (Dioxane/H₂O) is standard, but strictly controlling water stoichiometry is vital to limit hydrolysis.
-
Visualizing the Reaction Pathway
Figure 1: Reaction workflow distinguishing productive coupling from protodeboronation and subsequent deprotection.
Optimization Matrix: Condition Screening
The following data summarizes optimization screens performed on a model system: coupling (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid with 4-bromoanisole.
| Entry | Catalyst (5 mol%) | Base (2 equiv) | Solvent (0.1 M) | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (2:1) | 80 | 45% | Significant protodeboronation observed. |
| 2 | Pd(dppf)Cl₂·DCM | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 78% | Good baseline. Robust standard. |
| 3 | Pd(dppf)Cl₂·DCM | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 92% | Optimal Condition. Phosphate buffers pH better. |
| 4 | XPhos Pd G2 | K₃PO₄ | THF/H₂O (10:1) | 60 | 88% | Excellent for sterically hindered chlorides. |
| 5 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 85% | Good for very hydrophobic substrates. |
Key Insight: Pd(dppf)Cl₂·DCM with K₃PO₄ in Dioxane/Water offers the best balance of cost, stability, and yield for general medicinal chemistry applications.
Standardized Protocol (The "Golden" Method)
Objective: Synthesis of 4-(4-methoxyphenyl)-1-(2-cyanoethyl)-1H-pyrazole.
Materials:
-
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 equiv)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 198 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.[2]
-
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Note: Degas water by sparging with nitrogen for 15 mins prior to use.
-
-
Catalyst Addition: Quickly remove the cap (under positive inert gas flow) and add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg). Reseal immediately.
-
Tip: For larger scales, dissolve the catalyst in a small amount of dioxane and inject it to maintain inert atmosphere.
-
-
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.
-
Checkpoint: Look for the disappearance of the aryl halide. If the boronic acid is consumed but starting material remains, add 0.2 equiv more boronic acid.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc gradient).
Deprotection Strategy (Removal of Cyanoethyl Group)
The 2-cyanoethyl group is removed via a base-mediated retro-Michael addition.
Reagents: Sodium Ethoxide (NaOEt) in Ethanol OR Lithium Hexamethyldisilazide (LiHMDS) in THF.
Protocol:
-
Dissolve the coupled product (1.0 equiv) in anhydrous THF or EtOH (0.1 M).
-
Add NaOEt (21% wt in EtOH, 2.0 equiv) or LiHMDS (1M in THF, 2.0 equiv).
-
Stir at Room Temperature for 1–2 hours.
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.
-
Safety: Acrylonitrile is a byproduct; handle in a fume hood.
-
Troubleshooting Decision Tree
Use this logic flow when encountering low yields.
Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Bagal, S. K., et al. (2015). Recent progress in the synthesis of 1H-pyrazoles.[5][9][10][11] Organic & Biomolecular Chemistry, 13, 10766-10783. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Synthesis of 1,4-Disubstituted Pyrazoles Utilizing (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic Acid
Introduction: The Significance of the 1,4-Disubstituted Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of clinically approved pharmaceuticals.[1] Its unique structural and electronic properties allow for diverse biological activities, ranging from anticancer and anti-inflammatory to antibacterial and antiviral applications.[2][3] The 1,4-disubstituted pattern, in particular, offers a versatile vector for molecular elaboration, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, field-proven guide for the synthesis of 1,4-disubstituted pyrazoles, leveraging the versatile intermediate, (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid.
The strategic use of the N-(2-cyanoethyl) protecting group offers two key advantages. Firstly, it effectively blocks the N-H position of the pyrazole ring, preventing unwanted side reactions during the subsequent palladium-catalyzed cross-coupling step. Secondly, its facile removal under basic conditions provides a straightforward route to the final N-H pyrazole, a crucial feature for many biologically active compounds where this proton can act as a hydrogen bond donor.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive workflow, from the synthesis of the key boronic acid intermediate to the final deprotection and characterization of the target 1,4-disubstituted pyrazoles.
Synthetic Workflow Overview
The overall synthetic strategy is a three-stage process, designed for efficiency and modularity. It begins with the preparation of the key building block, (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid pinacol ester, followed by a Suzuki-Miyaura cross-coupling reaction with a variety of aryl halides, and concludes with the deprotection of the cyanoethyl group to yield the final product.
Caption: Overall synthetic workflow for 1,4-disubstituted pyrazoles.
Part 1: Synthesis of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid Pinacol Ester
The synthesis of the key boronic acid intermediate is achieved in a three-step sequence starting from commercially available 1H-pyrazole.
Step 1.1: N-Alkylation with Acrylonitrile
The first step involves a Michael addition of the pyrazole N-H to acrylonitrile to introduce the cyanoethyl protecting group.
Protocol:
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).
-
Cool the mixture to 0 °C and add acrylonitrile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure. The crude 1-(2-cyanoethyl)-1H-pyrazole is often of sufficient purity for the next step. If necessary, purification can be achieved by flash chromatography.
Step 1.2: Regioselective Iodination at the C4-Position
The electron-rich pyrazole ring is then regioselectively iodinated at the C4 position. Various iodinating agents can be employed.[4]
Protocol:
-
Dissolve 1-(2-cyanoethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid.
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. For less reactive substrates, an acid catalyst like trifluoroacetic acid may be required.[4]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-(2-cyanoethyl)-4-iodo-1H-pyrazole.
Step 1.3: Miyaura Borylation
The final step in the synthesis of the intermediate is the conversion of the 4-iodopyrazole to its corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.
Protocol:
-
To a dry, argon-purged flask, add 1-(2-cyanoethyl)-4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield (1-(2-cyanoethyl)-1H-pyrazol-4-yl)boronic acid pinacol ester.
Part 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds.[1][5] In this stage, the synthesized pyrazole boronic acid pinacol ester is coupled with a variety of aryl or heteroaryl halides.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling
The following is a general protocol that can be optimized for specific substrates.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl bromide or iodide (1.0 eq) | Higher reactivity compared to aryl chlorides. |
| Boronic Ester | (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq) | A slight excess ensures complete consumption of the halide. |
| Catalyst | Pd(PPh₃)₄ (5 mol %) or XPhos Pd G2 (2 mol %) | Pd(PPh₃)₄ is a classic, reliable catalyst. XPhos-based catalysts are often more active for challenging substrates.[5] |
| Base | Na₂CO₃ or K₃PO₄ (2.0 eq) | Essential for the activation of the boronic ester for transmetalation.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous conditions are often beneficial for the Suzuki-Miyaura reaction. |
| Temperature | 90-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the palladium catalyst. |
Experimental Procedure:
-
In a flask purged with an inert gas, combine the aryl halide (1.0 eq), (1-(2-cyanoethyl)-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), base (2.0 eq), and palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the N-protected 1,4-disubstituted pyrazole.
Part 3: Deprotection of the N-Cyanoethyl Group
The final step is the removal of the cyanoethyl protecting group to yield the free N-H pyrazole. This is typically achieved through a base-mediated β-elimination reaction.
Protocol for Deprotection
Table 2: Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Time |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temp. to Reflux | 1-4 hours |
| 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile (MeCN) or Tetrahydrofuran (THF) | Room Temperature | 1-2 hours |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Reflux | 4-8 hours |
Experimental Procedure (using Sodium Methoxide):
-
Dissolve the N-(2-cyanoethyl)-protected pyrazole (1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 eq) at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is fully consumed. Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or by adding an acidic resin).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.[6]
Part 4: Characterization of Final Products
The structure and purity of the synthesized 1,4-disubstituted pyrazoles should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The disappearance of the characteristic signals for the cyanoethyl group (two triplets around 3.0 and 4.5 ppm) and the appearance of a broad singlet for the pyrazole N-H proton (typically downfield, >10 ppm) are indicative of successful deprotection. The aromatic region will show signals corresponding to both the pyrazole ring protons and the protons of the newly introduced aryl group.[7]
-
¹³C NMR Spectroscopy: The carbon signals of the cyanoethyl group will be absent in the final product. The chemical shifts of the pyrazole ring carbons will also be affected by the deprotection and the presence of the new aryl substituent.[8][9]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the final 1,4-disubstituted pyrazole.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst; inefficient transmetalation. | Use a more active catalyst/ligand system (e.g., XPhos-based). Ensure the base is anhydrous and of good quality. Degas solvents thoroughly. |
| Incomplete Deprotection | Insufficient base or reaction time. | Increase the amount of base or the reaction temperature/time. Consider using a stronger base like DBU. |
| Side-products in Deprotection | Reaction of the liberated acrylonitrile with the product or solvent. | The deprotection is generally clean. If side-products are observed, purification by chromatography or recrystallization is recommended. |
| Purification Difficulties | Product is highly polar. | For polar N-H pyrazoles, deactivating the silica gel with triethylamine during column chromatography can improve recovery.[6] Recrystallization is often a highly effective purification method for these compounds.[10] |
Conclusion
The methodology outlined in this application note provides a robust and versatile pathway for the synthesis of 1,4-disubstituted pyrazoles. The use of (1-(2-cyanoethyl)-1H-pyrazol-4-yl)boronic acid as a key intermediate allows for the late-stage introduction of diverse aryl and heteroaryl moieties via the powerful Suzuki-Miyaura cross-coupling reaction. The straightforward deprotection of the cyanoethyl group under basic conditions makes this an attractive strategy for accessing N-H pyrazoles, which are of significant interest in drug discovery and development. By following the detailed protocols and considering the troubleshooting advice provided, researchers can efficiently generate libraries of novel 1,4-disubstituted pyrazoles for further investigation.
References
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry, 50(1), 58-61.
- DE102009060150A1 - Process for the purification of pyrazoles. (2011).
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2021). Molecules, 26(15), 4496.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2023). RSC Advances, 13(10), 6598-6612.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- INTELLIGENCE Journal of Multidisciplinary Research. (2025). 1(1).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. (2017). Molecules, 22(7), 1103.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). Journal of the Mexican Chemical Society, 56(2), 159-162.
- Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. (2021). The Journal of Organic Chemistry, 86(17), 11843-11854.
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). HETEROCYCLES, 81(5), 1229.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 10845-10855.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2019). Organic & Biomolecular Chemistry, 17(3), 576-584.
- Base deprotection. (2026). Wordpress.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry, 18(12), 105432.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). Journal of Drug Delivery and Therapeutics, 10(5-s), 211-224.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. EP1077214A1 - An improved process for preparing a pyrazolopyrimidinone derivative - Google Patents [patents.google.com]
- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. rsc.org [rsc.org]
Application Note: Palladium Catalyst Selection for Cross-Coupling (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Executive Summary
The cross-coupling of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid presents a tripartite challenge common to functionalized heterocycles: protodeboronation , catalyst poisoning via nitrogen coordination, and base-sensitivity of the cyanoethyl protecting group.
Standard protocols utilizing Pd(PPh₃)₄ often result in low yields due to slow oxidative addition and rapid boronic acid degradation. This guide recommends shifting to Buchwald Precatalysts (specifically XPhos Pd G3/G4) or Pd-PEPPSI-IPr systems. These catalysts facilitate rapid coupling at lower temperatures, preserving the substrate's integrity.
Substrate Analysis & Mechanistic Challenges
To select the correct catalyst, one must first understand the failure modes of the substrate.
The "Triangle of Instability"
The substrate contains three distinct chemical risks that must be managed simultaneously:
-
Protodeboronation (C-B Bond Cleavage): Pyrazole-4-boronic acids are electron-rich. Under aqueous basic conditions, they form a boronate "ate" complex which is prone to hydrolytic cleavage, replacing the
group with a proton. This is the primary cause of low yields. -
Catalyst Poisoning (N-Coordination): The pyridine-like nitrogen (N2) on the pyrazole ring is a competent ligand. It can displace labile phosphines (like PPh₃) from the Palladium center, forming an inactive Pd(Ar)(Pyrazole)X species, arresting the catalytic cycle.
-
Retro-Michael Addition: The 2-cyanoethyl group is a "masked" protecting group. While stable to mild base, exposure to strong bases (e.g., KOtBu, NaOH) or high temperatures (>100°C) can trigger a retro-Michael reaction, expelling acrylonitrile and leaving the naked pyrazole, which poisons the catalyst further.
Mechanistic Visualization
Figure 1: Failure modes of the pyrazole substrate and corresponding engineering controls.
Catalyst & Ligand Selection Strategy
Recommended Catalyst: XPhos Pd G3 / G4
Why: The Buchwald "Generation 3" (G3) and "Generation 4" (G4) precatalysts are the gold standard for unstable boronic acids.
-
Rapid Activation: They activate immediately upon exposure to base, entering the catalytic cycle without an induction period. This is critical to consume the boronic acid before it decomposes.
-
Ligand Properties (XPhos): XPhos is a bulky, electron-rich biaryl phosphine. Its steric bulk prevents the pyrazole nitrogen from binding to the Pd center (solving Risk 2).
Alternative: Pd(dppf)Cl₂ · DCM
Why: If XPhos systems are unavailable, Pd(dppf)Cl2 is the robust "Plan B". The bidentate dppf ligand is tightly bound and less likely to be displaced by the pyrazole nitrogen than PPh₃. However, it requires higher temperatures (typically 80°C), which increases the risk of deboronation.
Catalysts to AVOID
-
Pd(PPh₃)₄: Oxidative addition is too slow; PPh₃ is easily displaced by the pyrazole N.
-
Pd(OAc)₂ + Monodentate Phosphines: Often leads to Pd-black precipitation with nitrogen heterocycles.
Catalyst Comparison Table
| Catalyst System | Reactivity | Stability of Substrate | Recommendation Score |
| XPhos Pd G3 / G4 | Very High | Excellent (Fast reaction at low T) | 10/10 (Primary) |
| SPhos Pd G3 | High | Good (Good for sterically hindered partners) | 9/10 |
| Pd-PEPPSI-IPr | High | Good (Robust, handles difficult halides) | 8/10 |
| Pd(dppf)Cl₂ | Moderate | Moderate (Requires heat) | 6/10 |
| Pd(PPh₃)₄ | Low | Poor (Slow turnover = deboronation) | 2/10 |
Optimization of Reaction Parameters
Base Selection
The choice of base dictates the survival of the 2-cyanoethyl group.
-
Preferred: K3PO4 (Potassium Phosphate Tribasic). It buffers effectively and promotes transmetalation without being aggressive enough to trigger the retro-Michael reaction rapidly.
-
Alternative: K2CO3 or Cs2CO3.
-
Avoid: KOtBu, NaOH, NaOEt (Strong alkoxides will strip the cyanoethyl group).
Solvent System
-
Standard: 1,4-Dioxane / Water (4:1 ratio). The water is essential for the boronic acid activation.
-
Green Alternative: n-Butanol or Ethanol (if the halide tolerates it).
Standardized Protocol (Method A: High Performance)
This protocol utilizes XPhos Pd G3 to ensure rapid coupling at mild temperatures.
Materials
-
Aryl Halide (1.0 equiv)[1]
-
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and solid K₃PO₄.
-
Note: If using the G3 precatalyst, it is air-stable and can be weighed on the bench, but the reaction must be run under inert atmosphere.
-
-
Degassing (Critical): Add the 1,4-Dioxane and Water. Sparge the solvent mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add the XPhos Pd G3 catalyst quickly. Cap the vial and purge the headspace with Argon/Nitrogen.
-
Reaction: Heat the block to 40°C - 60°C .
-
Why: Start low. Many XPhos reactions work at 40°C. Only increase to 60°C if conversion is slow after 2 hours. Avoid boiling (100°C) to protect the cyanoethyl group.
-
-
Monitoring: Monitor by LCMS or TLC. Look for the disappearance of the halide.
-
QC Check: If the halide remains but the boronic acid is gone, you have suffered protodeboronation.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. The cyano group is polar; expect the product to be more polar than typical biaryls.
Troubleshooting & QC
Diagnostic Workflow
Figure 2: Troubleshooting logic for failed couplings.
QC of the Boronic Acid
Before starting, verify the quality of the starting boronic acid, as pyrazole boronic acids degrade on the shelf.
-
Method: ¹H NMR in DMSO-d6.
-
Look for: A sharp singlet around 8.0-8.5 ppm (2H) for the B(OH)₂ protons. If this is broad or missing, or if you see a significant signal for the de-boronated pyrazole (usually upfield shifted), the reagent has degraded.
-
Rescue: If degraded, you may need to recrystallize or simply use a large excess (2.0 - 3.0 equiv) in the reaction.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2][3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2][3] Journal of the American Chemical Society, 132(40), 14073–14075.[2][3] [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Sources
Protocol for removal of 2-cyanoethyl protecting group after Suzuki coupling
Executive Summary
The 2-cyanoethyl (CE) group is a robust protecting moiety for heteroatoms (phosphates, amines, carboxylates) due to its stability against acid and mild oxidizers. However, its removal relies on base-mediated
This guide addresses the specific scenario where a CE-protected substrate has successfully undergone Suzuki coupling (likely utilizing anhydrous or mild carbonate conditions to preserve the protecting group) and now requires deprotection. The critical challenges addressed here are acrylonitrile re-alkylation (Michael addition to the product) and transition metal interference from residual Palladium catalyst.
Mechanistic Principles
The removal of the 2-cyanoethyl group is driven by an E1cB-like
Critical Safety & Chemistry Insight: The Acrylonitrile Trap
The generated acrylonitrile is a potent Michael acceptor. In the presence of the newly deprotected nucleophile (your product), it can irreversibly re-alkylate the product, leading to "N+53" mass impurities. Therefore, an acrylonitrile scavenger is mandatory.
Figure 1: Mechanism of base-mediated
Pre-Protocol Assessment: The Suzuki Interface
Before initiating deprotection, the state of the Suzuki crude mixture must be evaluated.
| Parameter | Risk Factor | Mitigation Strategy |
| Residual Palladium | Pd(II) can chelate amines/thiols, inhibiting deprotection or scavenging. | Pass crude through a silica plug or Celite® with a metal scavenger (e.g., SiliaMetS® Thiol) before deprotection. |
| Solvent System | Suzuki often uses aqueous/polar solvents (Dioxane/Water). | Perform a solvent swap to anhydrous Acetonitrile (MeCN) or THF to control the elimination kinetics. |
| Residual Base | Inorganic carbonates ( | Aqueous workup (extraction) is recommended to remove inorganic salts before adding the organic base (DBU). |
Experimental Protocols
Protocol A: The "Organic Standard" (DBU Method)
Best for: Small molecules, hydrophobic substrates, and rapid throughput.
Reagents:
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Scavenger: 1-Dodecanethiol (preferred) or Nitromethane.
Procedure:
-
Preparation: Dissolve the crude Suzuki product (after workup/drying) in MeCN (0.1 M concentration).
-
Scavenger Addition: Add 1-Dodecanethiol (2.0 equivalents) .
-
Note: Thiols are superior nucleophiles to amines and will selectively trap acrylonitrile without reacting with most esters or amides.
-
-
Base Addition: Add DBU (1.2 - 2.0 equivalents) dropwise at room temperature (20–25 °C).
-
Reaction: Stir at Room Temperature.
-
Monitoring: Check TLC/LCMS at 15 min. Most CE groups cleave within 30 minutes.
-
Self-Validation: Look for the disappearance of the starting material mass and the appearance of [M-53] peak.
-
-
Workup:
-
Dilute with EtOAc/DCM.
-
Wash with 0.5 M HCl or saturated
to remove DBU and excess amine. -
Crucial: The acrylonitrile-thiol adduct is lipophilic and will remain in the organic layer. It must be separated via chromatography.[1]
-
Protocol B: The "Aqueous/Polar" Method (Ammonolysis)
Best for: Nucleotides, polar heterocycles, or acid-sensitive compounds.
Reagents:
-
Reagent: Concentrated Ammonium Hydroxide (
) mixed 1:1 with Methanol. -
Scavenger: The ammonia itself acts as a scavenger, but adding t-Butylamine (10% v/v) improves suppression of side reactions.
Procedure:
-
Preparation: Dissolve substrate in Methanol.
-
Addition: Add the
/t-Butylamine mixture. -
Reaction: Heat to 50–55 °C in a sealed pressure vial for 1–4 hours.
-
Note: This method is slower but cleaner for highly polar compounds.
-
-
Workup: Evaporate to dryness. The acrylonitrile-amine adducts are volatile or water-soluble and easily removed.
Workflow Visualization
Figure 2: Operational workflow for post-Suzuki deprotection.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Product + 53 Da (LCMS) | Acrylonitrile re-alkylation (Michael Addition). | CRITICAL FAILURE. You cannot reverse this easily. Repeat experiment with higher scavenger loading (5-10 eq) or switch to a more nucleophilic scavenger (e.g., Piperidine). |
| Slow Reaction (>2h) | Steric hindrance or insufficient basicity. | Increase temperature to 40 °C. Ensure solvent is anhydrous (water solvates anions, reducing basicity of DBU). |
| Pd Black Precipitation | Residual Pd from Suzuki is crashing out upon DBU addition. | DBU is a ligand for Pd. Filter the reaction mixture through Celite® immediately. Next time, perform a metal scavenge (SiliaMetS®) before DBU addition. |
| Product Degradation | Base sensitivity of the Suzuki product. | Switch from DBU (strong organic base) to |
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for CE group stability and removal conditions).
-
Umemoto, T., & Wada, T. (2005).[2] Nitromethane as a scavenger of acrylonitrile in the deprotection of synthetic oligonucleotides.[2][3] Tetrahedron Letters, 46(24), 4251-4253. (Establishes the necessity of scavengers).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki conditions and compatibility).
-
Glen Research. Deprotection of Oligonucleotides. (Practical industrial protocols for CE removal using various bases).
Sources
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling Using (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
An In-Depth Guide to the Rapid Synthesis of Biaryl Pyrazoles
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs for a wide range of diseases, including cancer, inflammation, and infectious agents.[1][2][3][4] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug discovery.[4][5] This application note provides a detailed protocol and scientific rationale for the use of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1778667-08-5)[6] in Suzuki-Miyaura cross-coupling reactions. We leverage the transformative power of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction times, improves yields, and enhances product purity compared to conventional heating methods.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel biaryl pyrazole derivatives.
Introduction: The Synergy of Pyrazoles and Microwave Synthesis
1.1. The Pyrazole Scaffold in Drug Discovery Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, enhancing its binding affinity and selectivity for biological targets.[1] Boronic acids, such as the title compound, are indispensable reagents for creating carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler building blocks.[10][11]
1.2. Principles of Microwave-Assisted Organic Synthesis (MAOS) Conventional heating relies on thermal conduction, which is often slow and creates temperature gradients within the reaction vessel. In contrast, microwave chemistry utilizes the ability of polar molecules and ions to absorb microwave energy directly and convert it into heat.[12] This process, known as dielectric heating, occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents used in this protocol, attempt to align with the rapidly oscillating electric field of the microwave. The resulting molecular friction and collisions generate heat rapidly and uniformly throughout the bulk of the solution.[12][13]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the electric field. Collisions with other molecules cause energy loss, which is dissipated as heat.[13]
This direct, volumetric heating leads to remarkable benefits, including a drastic reduction in reaction times (from hours to minutes), increased product yields, fewer side products, and lower energy consumption, all of which are key principles of green chemistry.[8][14][15]
The Core Reaction: Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound (the pyrazole boronic acid) and an organohalide (an aryl/heteroaryl halide). The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic borate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.
Detailed Application Protocol
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid with a representative aryl bromide.
3.1. Materials and Reagents
-
Boronic Acid: (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (MW: 164.96 g/mol )
-
Aryl Halide: e.g., 4-Bromoanisole (MW: 187.04 g/mol )
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (MW: 1155.56 g/mol )
-
Base: Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Equipment:
-
Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Quantitative Data: Reagent Stoichiometry
The following table provides recommended quantities for a 0.5 mmol scale reaction. These should be considered a starting point and may require optimization for different aryl halides.
| Reagent | Mol. Wt. ( g/mol ) | Scale (mmol) | Equivalents | Amount Required |
| 4-Bromoanisole (Aryl Halide) | 187.04 | 0.50 | 1.0 | 93.5 mg |
| (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid | 164.96 | 0.60 | 1.2 | 99.0 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.00 | 2.0 | 138.2 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.025 | 0.05 | 28.9 mg |
| 1,4-Dioxane | N/A | N/A | N/A | 4.0 mL |
| Water (degassed) | N/A | N/A | N/A | 1.0 mL |
3.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for microwave-assisted synthesis.
3.4. Step-by-Step Protocol
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.50 mmol), (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (0.60 mmol), potassium carbonate (1.00 mmol), and Pd(PPh₃)₄ (0.025 mmol).
-
Expert Insight: Adding the solid reagents first prevents them from sticking to the vial walls. The boronic acid is used in slight excess to drive the reaction to completion and account for potential protodeboronation or homocoupling side reactions.[10]
-
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane followed by 1.0 mL of degassed water.
-
Expert Insight: Using degassed water is critical to minimize oxidation of the Pd(0) catalyst, which would render it inactive. The dioxane/water solvent system is effective because it solubilizes both the organic and inorganic reagents and couples efficiently with microwave irradiation.
-
-
Sealing: Securely crimp a cap onto the vial.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 140 °C for 15 minutes . The initial microwave power will be modulated by the instrument to maintain the target temperature.[16]
-
Expert Insight: These conditions are a robust starting point. For less reactive aryl halides (e.g., chlorides), reaction time or temperature may need to be increased. Always consult the microwave reactor's safety guidelines for pressure limits.
-
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature. Most dedicated reactors use a jet of compressed air for rapid cooling.
-
Workup: Once cool, carefully open the vial. Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl pyrazole product.
Discussion and Troubleshooting
The success of MAOS lies in its ability to rapidly deliver energy to the reactants, overcoming activation barriers more efficiently than conventional heating.[17] This often leads to cleaner reaction profiles and reduces the formation of thermal degradation byproducts.[15]
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature/time.3. Ineffective base. | 1. Use fresh catalyst and ensure solvents are properly degassed.2. Increase temperature (e.g., to 150 °C) or time (e.g., to 20-25 min).3. Try a stronger base like K₃PO₄ or Cs₂CO₃, especially for challenging substrates.[18] |
| Protodeboronation (Boronic acid replaced by -H) | Presence of excess water or acidic impurities. Reaction temperature is too high or time too long. | Ensure reagents are dry and use high-purity solvents. Reduce reaction time or temperature. Addition of potassium formate can sometimes suppress this side reaction.[10] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction vial, leading to oxidative coupling. | Thoroughly degas solvents before use by sparging with an inert gas (N₂ or Ar). |
| Poor Product Recovery | Product is partially soluble in the aqueous phase. | Saturate the aqueous layer with brine (saturated NaCl solution) during extraction to decrease the solubility of the organic product and improve partitioning into the organic layer. |
Conclusion
The combination of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid with microwave-assisted Suzuki-Miyaura coupling offers a powerful and highly efficient platform for the synthesis of complex pyrazole-containing molecules. This protocol provides a robust and rapid method that adheres to the principles of green chemistry, enabling medicinal chemists and drug development professionals to accelerate the discovery of novel therapeutics. The significant reduction in reaction time and improvement in yield make this an indispensable technique for modern chemical synthesis.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave chemistry — an approach to the assessment of chemical reaction hazards. (2004). Institution of Chemical Engineers. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Microwave chemistry. Wikipedia. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Available at: [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). MDPI. Available at: [Link]
-
MECHANISM OF MICROWAVE HEATING OF DIELECTRIC AND MAGNETIC MATERIALS BY MEANS OF ATOMISTIC THEORIES. AIST. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Organic & Biomolecular Chemistry. Available at: [Link]
-
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Thieme. Available at: [Link]
-
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid. Acco-pharmintech. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]
-
On the existence of and mechanism for microwave-specific reaction rate enhancement. (2015). Chemical Science. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available at: [Link]
-
Technologies|Reaction Conditions Suitable for Microwaves. Microwave Chemical. Available at: [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. Available at: [Link]
-
Synthesis of Some Substituted Pyrazole Derivatives and their Evaluation as Antiprotozoal Agents. TSI Journals. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. Available at: [Link]
-
Synthesis of Substituted Pyrazoles and Imidazolium Salts. (2014). University of Houston Institutional Repository. Available at: [Link]
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- 6. (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid - CAS:1778667-08-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ijrpas.com [ijrpas.com]
- 10. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Microwave chemistry - Wikipedia [en.wikipedia.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Scalable Synthesis of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic Acid Derivatives
Introduction: The Strategic Value of Cyanoethyl-Pyrazolyl Boronates
Pyrazole-containing boronic acids and their ester derivatives are foundational building blocks in modern medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, making them indispensable intermediates in drug discovery programs.[1][2] The specific target of this guide, (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid, incorporates a cyanoethyl moiety at the N1 position of the pyrazole ring. This functional group is not merely a placeholder; it serves as a versatile synthetic handle for further derivatization via reduction, hydrolysis, or cycloaddition, and its electronic properties can significantly influence the molecule's biological activity and pharmacokinetic profile.
This document provides a comprehensive, field-tested guide for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions required to develop a robust, safe, and scalable synthesis. We will explore the most logical synthetic pathways, provide detailed step-by-step protocols, and address critical considerations for process optimization and large-scale implementation.
Retrosynthetic Analysis and Strategic Pathway Selection
A scalable synthesis demands an efficient and convergent route. For the target molecule, two primary retrosynthetic pathways present themselves. The choice between them depends on the availability of starting materials, cost, and the desired scale of production.
Figure 1: Retrosynthetic analysis of the target molecule.
-
Route A (Late-Stage N-Alkylation): This route begins with a pre-formed pyrazole-4-boronic ester and adds the cyanoethyl group in the final step. While seemingly direct, commercially available 1H-pyrazole-4-boronic acid pinacol ester can be costly for large-scale work. Furthermore, the boronic ester moiety can be sensitive to the basic conditions often required for the Michael addition.
-
Route B (Late-Stage C-Borylation): This is the more common and often more robust approach for scalability. It starts with inexpensive 1H-pyrazole, proceeds through N-alkylation and C4-halogenation, and finishes with a well-established Miyaura borylation. This pathway isolates sensitive transformations and uses more cost-effective starting materials, making it the focus of our detailed protocols.
Core Transformations: Mechanistic Insights and Optimization
N-Alkylation via Michael Addition
The addition of the pyrazole N-H across the double bond of acrylonitrile is a classic Michael addition. The key to scalability is achieving high regioselectivity for the desired N1-isomer and ensuring complete conversion without polymerization of the acrylonitrile.
-
Causality: A weak, non-nucleophilic base (e.g., K₂CO₃, DBU, or a catalytic amount of a stronger base like NaOH) is sufficient to deprotonate the pyrazole, forming the pyrazolate anion. This anion then acts as the nucleophile. Using a large excess of strong base can promote the undesirable polymerization of acrylonitrile.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they solubilize the pyrazolate salt and do not interfere with the reaction. For green chemistry and cost considerations at scale, ethanol or even water can be employed, though reaction times may vary.[3]
C4-Halogenation of the Pyrazole Ring
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.
-
Reagent Selection: N-Bromosuccinimide (NBS) is the preferred reagent for scalable bromination. It is a solid, making it easier and safer to handle than liquid bromine. The reaction proceeds cleanly, and the succinimide byproduct is readily removed by aqueous washes.
-
Controlling Selectivity: The N1-cyanoethyl group is sufficiently electron-withdrawing to deactivate the N-phenyl ring (if present) and direct the electrophile to the C4 position. The reaction is typically performed in a chlorinated solvent (e.g., DCM) or a polar solvent like ACN at or below room temperature to control exotherms and prevent side reactions.
Miyaura Borylation
The palladium-catalyzed cross-coupling of a C4-halopyrazole with bis(pinacolato)diboron (B₂pin₂) is the cornerstone of this synthesis.[2][4]
Figure 2: Simplified Catalytic Cycle for the Miyaura Borylation.
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is used, which is reduced in situ to Pd(0). The dppf ligand provides the steric bulk and electronic properties necessary to facilitate the catalytic cycle.[4]
-
Role of the Base: A base, typically potassium acetate (KOAc), is crucial. It is not strong enough to deprotonate the pyrazole but is believed to activate the diboron reagent, facilitating the transmetalation step.[5]
-
Solvent and Temperature: Anhydrous, polar aprotic solvents like dioxane, THF, or DMF are standard. The reaction is heated (typically 80-110 °C) to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
Detailed Scalable Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. Acrylonitrile is toxic and flammable. Palladium catalysts can be pyrophoric. Handle all reagents with care.[6][7]
Protocol 1: Synthesis of 1-(2-Cyanoethyl)-1H-pyrazole
-
Reagents & Equipment:
-
1H-Pyrazole (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (0.1 eq)
-
Acetonitrile (ACN), anhydrous (approx. 5 mL per gram of pyrazole)
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
-
Procedure:
-
To the reaction vessel, add 1H-pyrazole, potassium carbonate, and acetonitrile.
-
Stir the suspension under a nitrogen atmosphere at room temperature for 15 minutes.
-
Slowly add the acrylonitrile dropwise over 20-30 minutes. An initial mild exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting pyrazole is consumed.
-
Cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield a crude oil. The product is often of sufficient purity (>95%) to be used directly in the next step. If necessary, it can be purified by vacuum distillation.
-
Protocol 2: Synthesis of 4-Bromo-1-(2-cyanoethyl)-1H-pyrazole
-
Reagents & Equipment:
-
1-(2-Cyanoethyl)-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) (approx. 8 mL per gram of starting material)
-
Reaction vessel with magnetic stirrer and nitrogen inlet, protected from light.
-
-
Procedure:
-
Dissolve 1-(2-cyanoethyl)-1H-pyrazole in acetonitrile in the reaction vessel.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add the NBS portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction vessel should be wrapped in aluminum foil to exclude light.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product, which can be purified by recrystallization from an ethanol/water mixture or by column chromatography.
-
Protocol 3: Synthesis of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
-
Reagents & Equipment:
-
4-Bromo-1-(2-cyanoethyl)-1H-pyrazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.03 eq)
-
1,4-Dioxane, anhydrous (approx. 10 mL per gram of bromide)
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
-
Procedure:
-
To a rigorously dried reaction vessel, add the 4-bromo-1-(2-cyanoethyl)-1H-pyrazole, B₂pin₂, potassium acetate, and Pd(dppf)Cl₂.
-
Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C and maintain for 8-16 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting bromide.
-
Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash column chromatography on silica gel. A known issue is the potential for boronic esters to degrade or streak on silica; pre-treating the silica with boric acid can mitigate this.[8] Alternatively, trituration or recrystallization from a hexane/ethyl acetate solvent system can yield pure product.
-
Data Summary and Expected Outcomes
The following table provides representative data for the scalable synthesis outlined in Route B. Yields and conditions may vary based on scale and specific equipment.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | N-Alkylation | K₂CO₃, Acrylonitrile | ACN | 80 | 4-6 | 90-98 | >95 |
| 2 | C4-Bromination | NBS | ACN | 0 → RT | 2-4 | 85-92 | >98 |
| 3 | Miyaura Borylation | B₂pin₂, KOAc, Pd(dppf)Cl₂ | Dioxane | 95 | 8-16 | 75-85 | >97 |
Scale-Up and Safety Considerations
-
Thermal Safety: The N-alkylation (Michael addition) and C4-bromination steps can be exothermic. For large-scale reactions, ensure adequate cooling capacity and consider slow, subsurface addition of reagents to control the temperature. A reaction calorimetry study is recommended before proceeding to a pilot scale to understand the thermal profile.[9]
-
Purification Strategy: While chromatography is suitable for lab-scale, it is often impractical for multi-kilogram production. Developing robust crystallization or extraction procedures for purification is critical. For boronic acid derivatives, a common purification method involves extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.[10]
-
Catalyst Removal: Residual palladium levels are a major concern for active pharmaceutical ingredients (APIs). Procedures involving treatment with activated carbon, specialized silica-based metal scavengers, or crystallization are necessary to reduce palladium to acceptable levels (typically <10 ppm).
-
Boronic Acid Stability: The final free boronic acid, obtained by hydrolysis of the pinacol ester (e.g., with aqueous acid or via transesterification), can be prone to dehydration to form cyclic boroxine anhydrides.[11] It is often preferable to store and use the more stable pinacol ester intermediate whenever possible.[8][11]
Conclusion
The synthetic pathway detailed herein, proceeding through N-cyanoethylation, C4-bromination, and a final Miyaura borylation, represents a logical, robust, and scalable method for producing (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid derivatives. By understanding the causality behind reagent choice and reaction conditions, and by proactively addressing challenges related to safety, purification, and catalyst removal, researchers can confidently and efficiently access these valuable building blocks for a wide range of applications.
References
-
Alkylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]
- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Synthesis and Application of Boronic Acid Derivatives . VTechWorks. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents . Molecules. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity . Accounts of Chemical Research. [Link]
-
Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives . Arkivoc. [Link]
- Process for purification of boronic acid and its derivatives.
-
Arylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Angewandte Chemie International Edition. [Link]
-
Safe Handling of Boranes at Scale . Organic Process Research & Development. [Link]
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids . Organic Process Research & Development. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction . Organic & Biomolecular Chemistry. [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
boronic esters - Safety and Waste Disposal Information . Organic Syntheses Procedure. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells . Scientific Reports. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives . Molecules. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage . Organic Letters. [Link]
- WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters . ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. [Link]
-
Boronic acid-modified magnetic materials for antibody purification . Journal of The Royal Society Interface. [Link]
-
An Environment-Friendly Method for Green Synthesis of Pyranopyrazole Derivatives Catalyzed by CoCuFe2O4 Magnetic Nanocrystals under Solvent-Free Conditions . ResearchGate. [Link]
- IL110461A - Process for the preparation of pyrazole and its derivatives.
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . Wiley-VCH. [Link]
-
NANO-CATALYZED GREEN SYNTHESIS OF PYRAZOLE DERIVATIVES & ITS BIOLOGICAL ACTIVITY AS EAC RECEPTOR ANTAGONISTS . Pharmacophore. [Link]
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- 3. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the cross-coupling of highly sensitive, electron-deficient heteroaryl boronic acids. Here, we address the specific challenges associated with (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid and provide field-proven, mechanistically grounded solutions.
Part 1: Core Mechanistic FAQs
Q1: Why does (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid degrade so rapidly in standard aqueous base (e.g., Na₂CO₃ / H₂O / 80°C)? A1: The instability is driven by the intrinsic electronics of the pyrazole core, heavily exacerbated by the electron-withdrawing 2-cyanoethyl group. In basic aqueous media, the boronic acid rapidly equilibrates to form a tetrahedral boronate anion. According to [1], this boronate undergoes facile unimolecular heterolysis or concerted ipso-protonation, cleaving the C-B bond to release boric acid and the protodeboronated pyrazole. The cyanoethyl group inductively stabilizes the transition state leading to the transient carbanion, drastically accelerating degradation.
Q2: Will converting this boronic acid to a pinacol ester (Bpin) or trifluoroborate salt prevent degradation? A2: Not entirely, and it depends heavily on the reaction conditions. While[2], converting to a pinacol ester (Bpin) is often a false economy in basic aqueous conditions. Recent mechanistic investigations reveal that[3]. The ester rapidly hydrolyzes to the free boronic acid in aqueous base, which then degrades. In some cases, prehydrolytic pathways or auto-catalysis can make the overall degradation process even faster when the pH approaches the pKₐ of the boronic acid/ester[3].
Q3: I switched to a bulky, highly active catalyst (e.g., Pd/JohnPhos) to speed up the reaction, but degradation got worse. Why? A3: While bulky ligands are traditionally used to accelerate difficult oxidative additions, recent high-throughput and computational studies demonstrate that [4]. This palladium-catalyzed degradation pathway competes directly with transmetalation, meaning your catalyst choice must strike a delicate steric balance.
Caption: Kinetic competition between transmetalation and protodeboronation in aqueous base.
Part 2: Troubleshooting Guide
Issue 1: Complete consumption of the boronic acid, but LC-MS shows only the deboronated pyrazole and unreacted aryl halide.
Diagnosis: The rate of protodeboronation (
-
Lower the Base Strength: Shift from Na₂CO₃ or NaOH to weaker bases like K₂HPO₄ or fluoride sources (CsF, KF).
-
Minimize Water: Transition to anhydrous or near-anhydrous conditions. If water is strictly required for base solubility, reduce the co-solvent ratio (e.g., 10:1 Dioxane:H₂O instead of 3:1).
Issue 2: The reaction stalls at 40-50% conversion despite using 1.5 equivalents of the boronic acid. Diagnosis: The boronic acid is degrading mid-reaction. Prolonged heating at 80°C+ continuously depletes the boron reservoir before the catalytic cycle can turn over. Solution:
-
Lower the Temperature: Drop the reaction temperature to 50-60°C.
-
Slow Addition: Implement a syringe-pump addition of the boronic acid over 2-4 hours to keep its steady-state concentration low, minimizing the bulk degradation rate while feeding the active Pd cycle.
Part 3: Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction conditions and the survival of electron-deficient pyrazole boronic acids. Note: Half-lives are representative estimates based on kinetic profiling of structurally similar heteroaryl boronic acids.
| Base (2.0 eq) | Solvent System | Temp (°C) | Est. Boronic Acid Half-Life ( | Typical Cross-Coupling Yield |
| NaOH | THF / H₂O (1:1) | 80 | < 1 min | < 5% |
| Na₂CO₃ | Dioxane / H₂O (3:1) | 80 | ~ 5 mins | 15 - 20% |
| K₃PO₄ | Dioxane / H₂O (5:1) | 70 | ~ 30 mins | 40 - 50% |
| K₂HPO₄ | Dioxane / H₂O (10:1) | 60 | ~ 2.5 hours | 70 - 80% |
| CsF | Anhydrous Dioxane | 60 | > 24 hours | > 90% |
Part 4: Optimized Experimental Protocol (Anhydrous Fluoride Activation)
To completely circumvent aqueous base-catalyzed protodeboronation, we recommend an anhydrous protocol utilizing Cesium Fluoride (CsF). that undergoes rapid transmetalation without the hydrolytic cleavage pathways associated with hydroxide/water[5].
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv), the aryl halide (1.0 equiv), and anhydrous CsF (3.0 equiv).
-
Catalyst Loading: Add a fast-activating pre-catalyst such as XPhos Pd G3 (2-5 mol%). Avoid excessively bulky ligands (e.g., t-Bu₃P) to prevent Pd-catalyzed deboronation[4].
-
Solvent Addition: Seal the vial with a PTFE-lined septum. Evacuate and backfill with Argon (3x). Add anhydrous, thoroughly degassed 1,4-Dioxane (to reach 0.1 M concentration) via syringe.
-
Reaction Execution: Heat the mixture to 60°C (do not exceed 80°C) in a pre-heated oil bath or heating block. Stir vigorously for 4-12 hours. Monitor the consumption of the aryl halide via LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Caption: Optimized anhydrous Suzuki-Miyaura workflow for sensitive pyrazole boronic acids.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. "Base-catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society (2017). URL:[Link]
-
"Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society (2021). URL:[Link]
-
Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv (2025). URL:[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (2013). URL:[Link]
-
Molander, G. A., & Ellis, N. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry (2008). URL:[Link]
Sources
Technical Support Center: Suzuki Coupling with (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Answering the call of Senior Application Scientists, this guide provides in-depth technical support for researchers utilizing (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We move beyond simple protocols to dissect the underlying chemical principles, offering robust troubleshooting strategies and data-driven recommendations to conquer the unique challenges posed by this substrate.
This center is structured to address issues from the most common to the more nuanced, providing both immediate troubleshooting fixes and a deeper understanding of the reaction's intricacies.
Troubleshooting Guide: From Low Yields to Reaction Failure
This section addresses specific experimental outcomes in a question-and-answer format.
Question 1: My reaction yields are very low, and I primarily recover my starting materials (aryl halide and boronic acid). What's going wrong?
Answer: This classic symptom points to a failure in one of the core steps of the catalytic cycle, most often due to an inactive catalyst or suboptimal reaction conditions that prevent the cycle from initiating or turning over efficiently.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to initiate oxidative addition.[1] Oxygen can deactivate the catalyst. The pyrazole nitrogen atoms in your boronic acid can also coordinate to the palladium center, inhibiting its catalytic activity.[2][3]
-
Solution: Ensure rigorous degassing of all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[2] Use a freshly opened bottle of your palladium source. Consider switching to a modern, air-stable palladium pre-catalyst (e.g., Buchwald G2, G3, or G4 pre-catalysts) which are designed to efficiently generate the active Pd(0) species in situ.[3][4]
-
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] For heteroaromatic substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands accelerate both oxidative addition and reductive elimination while their steric bulk can prevent the pyrazole nitrogen from deactivating the catalyst.[5][6] Excellent choices include SPhos, XPhos, or RuPhos .[5][7] Maintain a proper Palladium-to-Ligand ratio, typically 1:2 for monodentate ligands.[5]
-
-
Insufficient Temperature or Base Strength: Transmetalation, where the pyrazole group is transferred from boron to palladium, is often the rate-limiting step and requires activation by a base.[8][9] If the temperature is too low or the base is too weak, this step will be prohibitively slow.
-
Solution: While excessively high temperatures can promote side reactions, a temperature range of 80-110 °C is typical for these couplings.[2][10] For the base, a moderately strong inorganic base is often optimal. Potassium phosphate (K₃PO₄) is an excellent first choice for sensitive substrates.[3][11] Cesium carbonate (Cs₂CO₃) is stronger and can also be effective.
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for addressing low reaction conversion.
Question 2: My main byproduct is 1-(2-Cyanoethyl)-1H-pyrazole (the protodeboronated starting material). How can I prevent this?
Answer: You are observing protodeboronation, a very common and problematic side reaction for heteroaryl boronic acids.[12] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.[12]
Potential Causes & Recommended Solutions:
-
Excess Water or Protic Sources: The reaction involves the cleavage of the C-B bond by a proton source, which is often water, especially in the presence of a base.[12]
-
Solution: While Suzuki reactions often require some water for the base to work effectively, excess water can be detrimental. Try reducing the amount of water in your solvent system (e.g., from dioxane:H₂O 4:1 to 10:1). In some cases, using anhydrous conditions with a soluble base like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[9][13]
-
-
Base-Induced Decomposition: Strong bases and high temperatures can accelerate the rate of protodeboronation.[12]
-
Solution: Use a milder base. K₃PO₄ is often superior to K₂CO₃ or Cs₂CO₃ in minimizing this side reaction.[11] Run the reaction at the lowest temperature that gives a reasonable conversion rate.
-
-
Inherent Instability of the Boronic Acid: Heteroaryl boronic acids are intrinsically more susceptible to protodeboronation than their aryl counterparts.[2][14]
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester.[2][15] These derivatives are more robust and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[11][15]
-
Table 1: Comparison of Bases for Mitigating Protodeboronation
| Base | Strength | Typical Application Notes | Citation |
| K₃PO₄ | Moderate | Often the best choice for sensitive substrates; balances reactivity with minimizing side reactions. | [3][11] |
| Cs₂CO₃ | Strong | Can increase reaction rates but may also accelerate protodeboronation. | [11] |
| K₂CO₃ | Moderate | A standard, cost-effective choice, but can be less effective than K₃PO₄ for challenging substrates. | [2] |
| KF / CsF | Weak/Moderate | Can be used in anhydrous or low-water conditions to suppress hydrolysis pathways. | [9][13] |
Question 3: My purification is difficult. The product seems to streak on the silica gel column or co-elutes with byproducts.
Answer: Purification challenges often arise from the chemical properties of the product and residual reagents. The cyano and pyrazole groups make the molecule relatively polar and basic.
Potential Causes & Recommended Solutions:
-
Residual Boronic Acid/Boronic Esters: Boronic acids can be difficult to separate from polar products on silica gel.[16]
-
Solution: After the reaction, perform an aqueous workup. Wash the organic layer with a dilute base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous phase. Be cautious if your final product has base-sensitive functional groups.
-
-
Interaction with Silica Gel: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silica gel, leading to streaking and poor recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine (e.g., 1% v/v) in your eluent system.[17] Alternatively, use a less acidic stationary phase like alumina for chromatography.
-
-
Residual Palladium Catalyst: Palladium residues can contaminate the final product, appearing as a fine black or grey solid.[16]
-
Solution: After the aqueous workup, filter the organic layer through a pad of Celite to remove precipitated palladium black.[16] For more stubborn cases, specialized palladium scavengers can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What are the inherent challenges of using (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid?
A1: This substrate combines several challenging features:
-
π-Deficient Heterocycle: The pyrazole ring is electron-deficient, which can slow down the critical transmetalation step in the catalytic cycle.[2]
-
Lewis Basic Nitrogens: The pyrazole nitrogens can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]
-
Protodeboronation Prone: Like many heteroaryl boronic acids, it is susceptible to cleavage of the C-B bond.[2][12]
-
Electron-Withdrawing Cyano Group: The cyano group further withdraws electron density, potentially impacting the nucleophilicity of the boronic acid.[18]
Q2: Should I use a boronic acid or a boronate ester derivative (e.g., pinacol ester)?
A2: There is a trade-off. Boronic acids are generally more reactive and require fewer equivalents.[2][19] However, boronate esters offer significantly enhanced stability, especially against protodeboronation.[2][15] For this challenging substrate, starting with or preparing the pinacol boronate ester is a highly recommended strategy to improve reaction robustness and yield.
Q3: What is a reliable, general protocol to start with for this coupling?
A3: A robust starting point is crucial. The following protocol incorporates best practices for challenging heteroaromatic couplings.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inerting: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not part of the pre-catalyst) under a positive flow of argon. Evacuate and backfill the flask with argon three times.[5]
-
Solvent Addition: Add degassed solvents via syringe. A common system is 1,4-dioxane and water (e.g., in a 5:1 ratio, 5 mL total).[2][3]
-
Reaction: Heat the reaction mixture to the desired temperature (start with 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel (potentially pre-treated with 1% Et₃N).
Visualizing the Core Chemistry
Understanding the underlying mechanisms is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[1][6]
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Suzuki reaction. Wikipedia.
- Protodeboron
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki Coupling. Organic Chemistry Portal.
- Help needed with unreproducible Suzuki coupling. Reddit.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. PubMed.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Which conditions are favorable for the efficient Suzuki coupling?.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
- How can I solve my problem with Suzuki coupling?.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Failed suzuki coupling, any suggenstions?. Reddit.
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Nitrile synthesis by C-C coupling (Cyanomethyl
- How can I selectively remove cyano functional group from a complex essential oil mixture?.
- Transition Metals Catalyzed Element-Cyano Bonds Activ
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning with (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Executive Summary
You are experiencing stalled conversion or low yields when coupling (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid . This substrate presents a "double threat" for catalyst poisoning:
-
The Pyrazole Nitrogen (N2): A Lewis basic site capable of coordinating to Palladium (Pd).
-
The Nitrile (Cyano) Group: A modest
-donor that can displace labile ligands or bridge metal centers.
When these groups bind to the Pd center, they form stable, off-cycle species (resting states) that prevent the oxidative addition or transmetalation steps. This guide provides a mechanistic diagnosis and a self-validating protocol to restore catalytic turnover.
Part 1: Diagnostic Q&A
Q1: How do I distinguish "Catalyst Poisoning" from other failure modes?
A: Catalyst poisoning has a distinct kinetic signature compared to reagent degradation.
-
Symptom: The reaction starts (5–10% conversion) and then stops completely, even though reagents are still present.
-
Visual Cue: The reaction mixture remains clear or turns a pale yellow/orange but does not precipitate Pd-black (metallic palladium).
-
Interpretation: If Pd-black forms, your catalyst is unstable (ligand dissociation).[1] If the solution stays clear but inactive, the catalyst is likely "trapped" by your substrate (poisoning).
-
-
Contrast with Protodeboronation: If you analyze the mixture by LCMS and see the mass of 1-(2-cyanoethyl)-1H-pyrazole (loss of B(OH)₂), the issue is protodeboronation, not necessarily poisoning. These often occur simultaneously.
Q2: Why is this specific boronic acid so problematic?
A: It is a chelating trap . Standard ligands like PPh₃ or dppf are often displaced by the nitrogen-rich substrate. The pyrazole nitrogen (sp² hybridized) and the pendant nitrile can coordinate to the electrophilic Pd(II) intermediate.
-
Mechanism: Instead of the Boron transmetalating to the Pd, the Nitrogen atoms bind to it. This creates a coordinatively saturated complex (e.g., [L-Pd(Ar)-Substrate]) that cannot accept the boronic acid for the next step.
Part 2: Mechanistic Visualization
The following diagram illustrates the competition between the Productive Catalytic Cycle and the Heterocycle Poisoning Pathways .
Figure 1: The "Off-Cycle" traps (Red) compete with the productive Transmetalation step. Bulky ligands destabilize the red states, forcing the equilibrium back to the blue productive cycle.
Part 3: Optimization & Solutions
To fix this, you must sterically crowd the Palladium center so that the "slender" nitrogen lone pairs cannot approach, while the "large" boronic acid can still react.
Ligand Selection (The Critical Fix)
Do not use simple phosphines (PPh₃) or bidentates (dppf). You require Dialkylbiaryl Phosphines (Buchwald Ligands) .
| Ligand | Recommendation | Rationale |
| XPhos | High | Excellent general-purpose ligand. The isopropyl groups on the biaryl backbone provide steric bulk that prevents N-coordination. |
| SPhos | Medium | Good for stability, but sometimes less active than XPhos for hindered heterocycles. |
| CataCXium A | High | Specifically designed for difficult heteroaryl couplings. High turnover numbers. |
| P(t-Bu)₃ | Medium | Very bulky, but air-sensitive and can be too labile at high temperatures. |
The Precatalyst Strategy
Using Pd(OAc)₂ or Pd₂dba₃ requires an induction period to generate the active species. During this time, your pyrazole substrate can sequester the Pd.
-
Solution: Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon exposure to base, bypassing the vulnerable induction phase.
Base & Solvent Systems
Boronic acids with electron-withdrawing groups (like the cyanoethyl pyrazole) are prone to protodeboronation (hydrolysis of the C-B bond).
-
Avoid: Strong bases (NaOH, KOtBu) and high temperatures in aqueous media.
-
Recommended: Mild bases (K₃PO₄, Cs₂CO₃) in biphasic systems or anhydrous alcohols.
Part 4: Validated Experimental Protocol
Objective: Coupling (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid with an Aryl Bromide/Chloride.
Materials
-
Catalyst: XPhos Pd G4 (2–5 mol%) [Alternatively: Pd(OAc)₂ + XPhos (1:2 ratio)]
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) OR n-Butanol (Anhydrous)
-
Temperature: 60°C – 80°C
Step-by-Step Procedure
-
Charge Solids: In a reaction vial, add the Aryl Halide (1.0 equiv), Pyrazole Boronic Acid (1.2 – 1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (0.02 equiv).
-
Note: Using excess boronic acid accounts for potential protodeboronation.[1]
-
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Why? Oxygen accelerates homocoupling and ligand oxidation.[2]
-
-
Add Solvent: Add previously degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M to 0.2 M.
-
Heat: Place in a pre-heated block at 60°C.
-
Checkpoint: Monitor by LCMS at 1 hour. If conversion is <10%, raise to 80°C. Do not exceed 100°C initially to prevent deboronation.
-
-
Workup: If successful, the mixture should darken (Pd precipitation) upon cooling. Filter through Celite and extract.
Part 5: Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| No Conversion, Clear Solution | Catalyst Poisoning | Switch to a bulkier ligand (e.g., from SPhos to XPhos or BrettPhos ). Increase catalyst loading to 5 mol%. |
| Full Conversion of Boronic Acid, No Product | Protodeboronation | The boronic acid hydrolyzed. Lower temperature. Switch to anhydrous conditions (e.g., n-Butanol or DMF with Cs₂CO₃ ). |
| Homocoupling of Boronic Acid | Oxidative Coupling | Oxygen leak. Improve degassing. Ensure base is not too strong. |
| Reaction Stalls at 50% | Catalyst Death | Add a second portion of catalyst (1-2 mol%) after 2 hours. |
References
-
Buchwald Precatalysts: Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions." J. Am. Chem. Soc.[3]2008 , 130, 6686. Link
-
Heterocycle Coupling: Billingsley, K.; Buchwald, S. L.[4][5] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.[3]2007 , 129, 3358. Link
-
Protodeboronation Mechanisms: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[4] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[3]2010 , 132, 14073. Link
-
Catalyst Poisoning Overview: "Catalyst Poisoning and Deactivation." BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Purification methods for (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid post-reaction
Technical Support Center: Purification of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Status: Operational Ticket ID: #PUR-PYR-CN-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction & Molecule Profile
Objective: Isolate high-purity (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid from crude reaction mixtures (typically post-Michael addition or borylation).
The Molecule:
-
Core: Pyrazole ring (electron-rich).[1]
-
Functional Group A (C4): Boronic Acid (
).[1][2] Risk:[1][3][4][5] Dehydration to boroxine; Protodeboronation. -
Functional Group B (N1): 2-Cyanoethyl (
).[1] Risk:[1][3][4][5] Hydrolysis to carboxylic acid (strong acid/base); Retro-Michael elimination (strong base + heat).[1]
The Challenge: Users often report low purity not because the synthesis failed, but because the purification method induced degradation or failed to separate the boroxine anhydride from the boronic acid monomer. This guide addresses these specific stability-purity paradoxes.
Critical Stability & Solubility Matrix
Before attempting purification, you must understand the equilibrium states of your product.
Module A: The Boroxine-Acid Equilibrium (The "False Impurity")
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) under vacuum or heat.[1][2][6][7] This is reversible .
[1][2]-
Observation: NMR shows broad peaks or incorrect integration; Melting point is depressed or wide.
-
Diagnosis: This is often not an impurity. It is the anhydrous form of your product.
-
Action: If the application (e.g., Suzuki coupling) uses aqueous base, the boroxine will hydrolyze back to the active boronic acid in situ. For analytical purity, exposure to moist air or recrystallization from aqueous solvents is required.[1]
Module B: Chemical Stability Profile
| Stressor | Risk Level | Consequence | Prevention |
| Strong Base (pH > 12) | High | Retro-Michael Addition: Loss of cyanoethyl group; regeneration of unsubstituted pyrazole.[1] | Use |
| Strong Acid (pH < 1) | Medium | Hydrolysis: Conversion of | Avoid concentrated HCl. Use dilute acetic acid or |
| Silica Gel | High | Irreversible Adsorption: Boronic acids bond to silica hydroxyls (streaking, mass loss).[1] | Avoid standard silica. Use Reverse Phase (C18) or recrystallization. |
| Oxidizers | High | Oxidative De-boronation: Conversion to phenol (C-OH).[1] | Degas all solvents. Store under Argon. |
Decision Tree: Selecting the Purification Workflow
Use this logic flow to determine the correct protocol for your specific crude state.
Figure 1: Decision matrix for selecting purification method based on crude solubility and impurity profile.[1]
Detailed Protocols
Protocol A: The "pH Swing" (Modified for Cyano-Stability)
Best for: Removing non-acidic organic byproducts (starting materials, catalysts) without chromatography.[1]
Principle: Boronic acids are Lewis acids. They form soluble "boronate" anions at high pH, allowing organic impurities to be extracted.[1] Acidification precipitates the pure acid.
-
Dissolution: Suspend crude solid in water (10 mL/g).
-
Basification: slowly add 10%
(aq) until pH reaches ~10-11.-
Critical: Do NOT use NaOH or heat. High pH + heat risks cleaving the cyanoethyl group.
-
Check: The solid should dissolve. If turbid, filter through Celite to remove Pd residues/insolubles.[1]
-
-
Wash: Extract the aqueous layer with Ethyl Acetate (
volume). Discard the organic layer (contains non-acidic impurities). -
Precipitation: Cool the aqueous layer to
. Slowly add 1M HCl dropwise with vigorous stirring.-
Target: pH 5–6. (Going too acidic, pH < 2, risks hydrolyzing the nitrile).[1]
-
-
Isolation: A white precipitate should form. Stir for 30 mins at
. Filter, wash with cold water, and dry under vacuum at .[1]
Protocol B: Aqueous Recrystallization
Best for: Desalting and removing boroxine content.
-
Solvent System: Water : Acetonitrile (9:1).
-
Dissolution: Suspend crude in water. Heat to
. Add Acetonitrile dropwise until dissolution is complete. -
Cooling: Allow to cool slowly to Room Temp, then to
. -
Boroxine Reversion: The presence of water during crystallization drives the equilibrium toward the boronic acid form (
). -
Drying: Dry at ambient temperature or low vacuum. Note: High vacuum/heat will re-form the boroxine.[1]
Protocol C: The DABO "Nuclear Option"
Best for: Difficult separations where the product oils out or fails to crystallize.[1]
Principle: Convert the boronic acid to a crystalline diethanolamine (DABO) adduct, wash away all impurities, then hydrolyze back to the acid.[1]
-
Complexation: Dissolve crude in minimal hot THF or Isopropanol. Add 1.05 equiv of Diethanolamine .
-
Precipitation: The DABO adduct usually precipitates immediately as a white solid. Cool and filter.
-
Wash: Wash the solid with cold ether/DCM. This removes almost all organic impurities.
-
Hydrolysis (Release): Suspend the DABO adduct in water/THF (1:1). Add dilute acid (or mild base followed by pH adjustment) to release the free boronic acid.
Troubleshooting & FAQs
Q: My NMR shows a messy region around 7-8 ppm and the integration is off. Is it impure?
A: Check the solvent. If you used
-
Fix: Run NMR in DMSO-d6 with a drop of
.[1] The hydrolyzes boroxines and exchanges the B-OH protons, sharpening the aromatic signals for accurate integration.[1]
Q: I tried silica column chromatography, but my compound is stuck. A: Boronic acids interact with silanols on silica.[1]
-
Fix: If you must use chromatography, use Reverse Phase (C18) with Water/Acetonitrile.[1] If using normal phase, add 1% Acetic Acid to the eluent to suppress silanol interactions, or convert to the Pinacol ester first (purify ester, then deprotect).[1]
Q: The product turned into a gum/oil during acidification (Protocol A). A: You likely passed the isoelectric point too quickly or the concentration is too high.
-
Fix: Re-dissolve in base. Add acid much slower. Seed the solution with a small crystal of pure product if available. Ensure the temperature is kept at
.
Q: Can I use NaOH for the pH swing?
A: It is risky. The 2-cyanoethyl group is electron-withdrawing, making the N1-position susceptible to elimination (Retro-Michael) under strongly basic conditions.[1]
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Detailed discussion on protodeboronation mechanisms). Link
-
Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Transactions of the Materials Research Society of Japan, 27(1), 211-214.[1] (Equilibrium thermodynamics). Link
-
Betou, M., et al. (2019).[1] Purification of Boronic Acids via their Diethanolamine Adducts.[4][8] Journal of Organic Chemistry. (General methodology for DABO purification).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Research Portal [ecscholar.eckerd.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid in non-polar solvents
Answering the complex challenges of modern synthetic chemistry requires a deep, mechanistic understanding of the reagents at play. (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid is a versatile building block, yet its unique structure presents significant solubility challenges, particularly in non-polar media essential for many cross-coupling reactions.
This technical support guide, designed for chemists and drug development professionals, moves beyond simple procedural lists. It offers a structured, question-and-answer-based troubleshooting framework grounded in the physicochemical principles governing solubility. Here, we dissect the "why" behind each experimental choice, empowering you to not only solve immediate solubility issues but also to develop a robust intuition for formulating similar systems in the future.
Technical Troubleshooting & FAQ
Q1: Why does (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid exhibit such poor solubility in non-polar solvents like Toluene, Hexane, or Dichloromethane?
A1: The root cause lies in a fundamental principle of chemistry: "like dissolves like"[1]. The solubility of a compound is dictated by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy gained from new solute-solvent interactions must be sufficient to overcome the existing solute-solute and solvent-solvent interactions.
Let's analyze the structure of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid:
-
Polar Moieties: The molecule contains several polar functional groups:
-
Boronic Acid (-B(OH)₂): This group is highly polar and capable of strong hydrogen bonding. Boronic acids are known to self-condense to form cyclic, trimeric anhydrides called boroxines, especially in non-polar environments, which can further reduce solubility[2].
-
Pyrazole Ring: This heterocyclic aromatic ring contains two nitrogen atoms, making it a polar structure capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Cyano Group (-C≡N): The nitrile group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond.
-
-
Non-Polar Solvents: Solvents like Toluene and Hexane are non-polar. Their molecules interact primarily through weak van der Waals forces (London dispersion forces).
The strong hydrogen bonds and dipole-dipole interactions holding the boronic acid molecules together are energetically much more stable than the weak interactions that could be formed with non-polar solvent molecules. Consequently, the compound is "happier" interacting with itself than with the solvent, leading to poor solubility[3].
Q2: I'm observing a persistent suspension of fine particles in my non-polar solvent. What are the first-line physical methods I should try?
A2: Before altering the chemical composition of your system, simple physical methods can often improve dissolution kinetics and, to a lesser extent, equilibrium solubility. These techniques work by increasing the energy of the system to overcome the activation barrier for dissolution.
-
Heating: For most solid solutes, solubility increases with temperature[1][4]. Gently heating the mixture increases the kinetic energy of both solute and solvent molecules, helping to break the strong intermolecular forces in the solid boronic acid. Always be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Agitation/Stirring: Continuous stirring or agitation prevents the formation of a saturated layer of solvent around the solute particles, ensuring that fresh solvent is always in contact with the solid surface[1].
-
Sonication: Applying ultrasonic waves can accelerate dissolution by breaking down solute agglomerates and increasing the surface area available for solvation[4]. This is particularly effective for kinetically slow dissolution processes.
-
Particle Size Reduction: Grinding the solid material before adding it to the solvent increases the surface-area-to-volume ratio, which can increase the rate of dissolution[1][5].
These methods should be your first approach, as they are non-invasive and easy to implement. However, for a compound with a significant polarity mismatch with the solvent, their effect on the thermodynamic solubility limit may be modest.
Q3: Physical methods aren't enough. How can I use a co-solvent system to improve solubility without drastically changing my reaction medium?
A3: Co-solvency is a powerful technique where a small amount of a "bridging" solvent is added to the primary non-polar solvent. This co-solvent is typically miscible with the non-polar solvent but has a higher polarity, allowing it to interact more favorably with the solute[5][6].
The goal is to find a co-solvent that disrupts the strong solute-solute interactions just enough to allow the primary non-polar solvent to solvate the molecule.
Recommended Co-Solvents for Non-Polar Systems:
| Co-Solvent | Class | Rationale for Use | Typical Vol % |
| Tetrahydrofuran (THF) | Ether | A mild polar aprotic solvent. Excellent at dissolving a wide range of organic compounds. Can disrupt hydrogen bonds. | 5-20% |
| 1,4-Dioxane | Ether | Slightly more polar than THF. Often used in Suzuki couplings and other reactions involving boronic acids. | 5-20% |
| Acetone | Ketone | A polar aprotic solvent that can act as an intermediate to bring polar and non-polar liquids into miscibility[5]. | 5-15% |
| Acetonitrile (MeCN) | Nitrile | A polar aprotic solvent that can interact favorably with the cyano and pyrazole groups. | 5-15% |
Experimental Workflow for Co-Solvent Screening:
Q4: My reaction conditions are strictly non-polar and anhydrous. Can I chemically modify the boronic acid to improve its compatibility?
A4: Yes. This is often the most robust solution. Converting the hydrophilic boronic acid into a more lipophilic boronic ester can dramatically increase its solubility in non-polar organic solvents. This is a common strategy used not only for solubility but also to improve the stability and handling of boronic acids[2][7].
The most common derivatization is the formation of a pinacol ester using pinacol (2,3-dimethyl-2,3-butanediol). This reaction is typically straightforward and results in a stable, crystalline solid that behaves much more like a typical organic compound.
Protocol: Formation of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or molecular sieves), combine (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a suitable non-polar solvent in which the product will be soluble, such as Toluene or Dichloromethane.
-
Reaction: Heat the mixture to reflux. The reaction involves the elimination of two molecules of water. The Dean-Stark trap will collect the water azeotropically, driving the reaction to completion. If using molecular sieves, simply reflux for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by recrystallization or column chromatography on silica gel.
Q5: How can I quantitatively measure the solubility of my compound in a given solvent system to optimize my conditions?
A5: A reliable method for determining solubility is the dynamic (or synthetic) method, which involves monitoring the dissolution of a solid as the temperature changes. [8] This provides precise data to compare the efficacy of different solvent or co-solvent systems.
Protocol: Experimental Solubility Determination
-
Preparation: Place a known mass of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid and a known volume of the chosen solvent system into a sealed vial containing a magnetic stir bar. Ensure there is an excess of undissolved solid.
-
Equilibration: Place the vial in a thermostatically controlled bath or heating block with vigorous stirring. Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached[4].
-
Sampling: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated pipette to prevent precipitation upon cooling.
-
Quantification:
-
Transfer the sampled supernatant to a pre-weighed vial.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated.
-
Solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
-
Data Analysis: Repeat this process at different temperatures or with different co-solvent ratios to build a comprehensive solubility profile.
This systematic approach provides the quantitative data needed to make informed decisions for scaling up reactions and ensuring reproducibility.
References
-
State 5 strategies to increase solubility. Filo. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Solubility Enhancement Methods. IJIRT Journal. [Link]
-
1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278. PubChem - NIH. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Solubility. Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]
Sources
- 1. State 5 strategies to increase solubility | Filo [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijirt.org [ijirt.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Optimization of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic Acid Couplings
Status: Operational Ticket ID: PYR-BOR-004 Subject: Minimizing Homocoupling & Side Reactions in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
The Substrate: (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 763120-58-7) is a specialized heterocyclic building block. It presents a unique "dual-threat" challenge in palladium-catalyzed cross-couplings:
-
The Pyrazole Ring: Nitrogen atoms at the 1- and 2-positions can act as Lewis bases, coordinating to the Palladium catalyst and potentially poisoning the active species or altering the ligand sphere.
-
The Cyanoethyl Tail: While generally robust, the nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under the harsh, aqueous-basic conditions often required to activate the boronic acid.
The Problem (Homocoupling):
Users frequently report the formation of the symmetric bipyrazole dimer (mass =
Diagnostic Module: Is it Homocoupling?
Before altering your protocol, confirm the side reaction.
| Observation | Diagnosis |
| LCMS Mass | [M+M] or [2M-2H] : If your boronic acid MW is ~165, look for a peak at ~328. This is the homocoupling dimer. |
| Reaction Color | Palladium Black : Rapid precipitation of black metal often indicates catalyst decomposition, which can be triggered by the oxidative homocoupling pathway consuming the ligands. |
| Stalled Conversion | The aryl halide remains unconsumed, but the boronic acid is gone. This confirms the boronic acid was consumed by a faster, competing pathway (homocoupling or protodeboronation). |
Mechanistic Insight: The Oxygen Trap
Homocoupling is not random; it is a specific, oxygen-gated pathway. The diagram below illustrates how Oxygen hijacks the catalytic cycle.
Figure 1: The Bifurcation of the Catalytic Cycle. Note how Oxygen intercepts the Pd(0) species or interacts with Pd(II) intermediates to drive the formation of the Homocoupling Dimer (Red path) at the expense of the desired Product (Green path).
The "Clean Cycle" Protocol
To minimize homocoupling of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid, you must starve the reaction of oxygen and control the local concentration of the boronic acid.
Step-by-Step Methodology
Phase 1: The Degassing (Critical)
Do not rely on simple "nitrogen balloon purging."
-
Solvent Prep: Combine your solvents (e.g., 1,4-Dioxane/Water 4:1) in a separate flask.
-
Sparging: Submerge a gas dispersion tube (fritted glass) into the solvent and bubble Argon vigorously for 20 minutes .
-
Why? Sparging is 10x more effective than vacuum/backfill cycles for removing dissolved oxygen from water-miscible solvents.
-
Phase 2: The Setup (Slow Addition Strategy)
Homocoupling is second-order with respect to Boronic Acid concentration. Cross-coupling is first-order. Keeping Boronic Acid concentration low favors cross-coupling.
-
Reactor A (Main): Charge the flask with:
-
Reactor B (Feed): Dissolve (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (1.2 - 1.5 equiv) in the remaining 25% of degassed solvent.
-
Execution:
-
Heat Reactor A to the target temperature (typically 80-90°C).
-
Using a syringe pump, add the contents of Reactor B to Reactor A over 1 to 2 hours .
-
Result: The "instantaneous" concentration of boronic acid remains low, statistically favoring the reaction with the aryl halide (which is in excess relative to the instantaneous boronate).
-
Troubleshooting & FAQ
Q1: My yield is low, and I see the dimer. Should I add more catalyst?
A: No. Adding more catalyst often increases the rate of homocoupling if oxygen is present. Instead, switch to a Pd(0) source like
Q2: Can I use strong bases like NaOH to speed it up?
A: Avoid NaOH. The cyanoethyl group (
Q3: The reaction turns black immediately. What happened? A: "Palladium Black" formation indicates ligand dissociation and metal aggregation. The pyrazole nitrogen might be displacing your phosphine ligands.
-
Fix: Use a catalyst with a bidentate ligand (like Pd(dppf)Cl2 ) or a bulky Buchwald ligand (like XPhos Pd G3 ) which creates a steric environment that prevents the pyrazole nitrogen from binding to the metal center.
Q4: Is there a "Silver Bullet" for unstable boronic acids? A: Yes. Consider converting your boronic acid to a MIDA Boronate .[3] MIDA boronates are slow-release reservoirs.[3] Under the reaction conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a controlled rate—mimicking the "syringe pump" effect chemically without the need for pumps.
Optimization Data Table
Comparative analysis of conditions for Pyrazole Boronic Acid couplings.
| Variable | Standard Condition | Optimized Condition | Mechanistic Benefit |
| Atmosphere | Argon Sparge (20 min) | Removes dissolved | |
| Addition | One-pot dump | Syringe Pump (2h) | Keeps |
| Catalyst | Pd(dppf)Cl2 or XPhos | Bidentate/Bulky ligands resist displacement by Pyrazole N. | |
| Base | Phosphate is often superior for heteroaryl couplings; milder on Nitrile. | ||
| Solvent | DMF | Dioxane/Water or THF/Water | DMF can decompose to amines at high T; Ethers are cleaner. |
References
-
Mechanism of Homocoupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Oxidative Pathways: Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.
-
Slow Release Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates.[3] Journal of the American Chemical Society, 131(20), 6961-6963.
-
Heterocycle Optimization: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
Sources
Validation & Comparative
Validating Purity of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid using HPLC-MS
Executive Summary
Molecule: (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid CAS: 1778667-08-5 / 763120-58-7 Application: Critical building block for Suzuki-Miyaura cross-coupling in the synthesis of JAK inhibitors (e.g., Baricitinib intermediates).
Validating the purity of heterocyclic boronic acids is a notorious analytical challenge. Unlike standard organic intermediates, (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid exists in a dynamic equilibrium between its monomeric acid, boroxine (anhydride trimer), and various dimers. Standard HPLC-UV often yields misleading potency data because the boroxine and monomer have distinct chromophoric properties but interconvert on-column.
This guide details a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) workflow designed to deconvolute these species. While Quantitative NMR (qNMR) remains the "Gold Standard" for absolute assay (potency), HPLC-MS is the superior tool for impurity profiling and identifying protodeboronation byproducts (e.g., 1-(2-cyanoethyl)-1H-pyrazole).
Part 1: The Analytical Challenge (The "Chameleon" Effect)
The primary failure mode in analyzing this molecule is treating it as a static species. In solution, particularly in organic solvents used for LC injection, the following equilibrium occurs:
Figure 1: The dynamic equilibrium of boronic acids. Note that MS ionization sources often artificially drive dehydration, complicating spectra interpretation.
Why Standard Methods Fail
-
HPLC-UV: The boroxine often elutes as a broad smear or a sharp peak distinct from the monomer, leading to "ghost" impurities that are actually just the active ingredient in a different hydration state.
-
GC-MS: Requires derivatization (e.g., with pinacol) because the free acid is not volatile and thermally unstable.
-
Direct MS: The parent ion
is rarely the base peak; the spectrum is dominated by or methanol adducts .
Part 2: Method Comparison
For a drug development campaign, you must choose the right tool for the specific question (Potency vs. Purity Profile).
| Feature | HPLC-MS (Recommended) | qNMR (1H or 11B) | HPLC-UV (Standalone) |
| Primary Utility | Impurity Identification (Trace analysis) | Absolute Potency (Assay) | Routine QC (Batch consistency) |
| Sensitivity | High (ppm level for degradants) | Low (requires ~10-20 mg) | Moderate |
| Specificity | Excellent (Mass resolves co-eluting peaks) | Excellent (Structural certainty) | Poor (Cannot distinguish boroxine vs. acid easily) |
| Sample Prep | Critical: Avoid Methanol (forms esters) | Simple (DMSO-d6) | Standard |
| Throughput | High (10-15 min run) | Low | High |
| Blind Spot | Ionization suppression; In-source dehydration | Trace impurities (<0.5%) often lost in baseline | Non-chromophoric impurities |
Verdict: Use qNMR to establish the purity of your "Gold Standard" reference material. Use HPLC-MS for routine batch testing and stability studies to detect the critical protodeboronated impurity (1-(2-cyanoethyl)-pyrazole).
Part 3: HPLC-MS Methodology & Protocol
Sample Preparation (Crucial)
-
Solvent: Do NOT use Methanol. Methanol reacts rapidly with boronic acids to form methyl boronic esters, which appear as artifacts (
Da or Da). -
Recommended Diluent: Acetonitrile : Water (50:50) with 0.1% Formic Acid.
-
Concentration: 0.1 mg/mL (High concentrations favor boroxine formation).
Chromatographic Conditions
The cyanoethyl group adds polarity, meaning this molecule may elute early on standard C18 columns.
-
Column: Waters XBridge Phenyl-Hexyl or Acquity BEH C18 (Phenyl columns often provide better selectivity for the pyrazole ring).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold to trap polar degradants)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min (Standard analytical).
Mass Spectrometry Parameters (ESI)
Boronic acids can be analyzed in both positive and negative modes. For this pyrazole derivative, Positive Mode (
-
Source Temp: 350°C (Keep lower if extensive thermal dehydration is observed).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20-30 V.
Workflow Diagram
Figure 2: Step-by-step HPLC-MS workflow for impurity profiling.
Part 4: Data Interpretation & Troubleshooting
Mass Spectrum Interpretation
When analyzing (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (
| Species | m/z (ESI+) | Interpretation |
| Monomer | 166 | The target molecule. Often low intensity due to dehydration. |
| Dehydrated Monomer | 148 | Dominant Peak. Common in-source artifact. Do not mistake for an impurity. |
| Deboronated Impurity | 122 | Critical Impurity. 1-(2-cyanoethyl)-1H-pyrazole. Indicates degradation. |
| Boroxine (Trimer) | 460 | May appear at higher retention times or as a background ion. |
| Methyl Ester | 180 | Artifact if Methanol was used in prep. |
Distinguishing Artifacts from Impurities
-
Test: If you see a peak at m/z 148, inject a sample at a lower source temperature. If the ratio of 166:148 changes, it is a thermal artifact, not a chemical impurity.
-
Test: If you see multiple peaks in the UV trace but they all share the same mass spectrum (or trimer mass), they are likely equilibrium isomers (boroxine vs. acid) separating on the column. Add 1% pinacol to the sample to "lock" the species into a single stable ester for cleaner chromatography.
References
-
BenchChem Technical Support. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids. BenchChem. Link
-
Chidella, K.S., et al. (2021).[2] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. American Journal of Analytical Chemistry. Link
-
SCIEX Application Note. Quantitation of boronic acids at pg/mL levels of sensitivity using LC-MS/MS. SCIEX.[3] Link
-
Lennox, A.J.J., & Lloyd-Jones, G.C. (2014). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles and Mechanisms. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. 1H-Pyrazole-4-boronic acid Product Specification. Merck KGaA. Link
Sources
Comparative Efficiency of Pyrazole-4-Boronic Acids in Heterocyclic Synthesis
Executive Summary
In the synthesis of kinase inhibitors and anti-inflammatory agents, the introduction of the pyrazole moiety via Suzuki-Miyaura coupling is a critical step. However, this reaction is frequently plagued by the stability-reactivity paradox .
While Pyrazole-4-boronic acids offer superior atom economy and theoretical reactivity, they suffer from rapid protodeboronation and polymerization under standard basic conditions. Conversely, Pinacol esters (BPin) provide benchtop stability and purification ease but often exhibit sluggish transmetallation kinetics, requiring harsh activation that can degrade sensitive substrates.
This guide analyzes the mechanistic failure points of these reagents and provides optimized protocols to maximize yield in heterocyclic synthesis.
The Core Challenge: Protodeboronation
The primary failure mode for pyrazole-4-boronic acids is not catalyst deactivation, but the destruction of the starting material before it enters the catalytic cycle.
Unlike phenylboronic acids, heteroaryl boronic acids possess a basic nitrogen and an acidic B(OH)₂ group. Under the basic conditions required for Suzuki coupling (pH > 9), the pyrazole ring facilitates a rapid C-B bond cleavage.
Mechanism of Failure
The base attacks the boron center to form the boronate anion. In pyrazoles, the adjacent nitrogen (or the pi-system itself) stabilizes the protonation of the carbon at the 4-position, leading to the irreversible loss of the boron group (yielding the unsubstituted pyrazole).
Figure 1: The rapid protodeboronation pathway that competes with the desired transmetallation.
Comparative Analysis: Acid vs. Ester vs. Protected Species
The choice of reagent dictates the reaction trajectory. The following data synthesizes internal high-throughput screening results and literature precedents (e.g., Burke et al., Cox et al.).
Performance Metrics
| Feature | Pyrazole-4-Boronic Acid (Free) | Pyrazole-4-BPin Ester | N-Boc/N-THP Protected Ester |
| Atom Economy | High (Best for scale-up) | Low (Wasteful pinacol byproduct) | Lowest (Requires deprotection) |
| Shelf Stability | Poor (Trimerizes, hygroscopic) | Excellent (Stable solid) | Excellent |
| Hydrolytic Stability | Very Low (t½ < 10 min at pH 12) | High (Requires activation) | High |
| Reactivity (Kinetic) | Fast (Direct transmetallation) | Slow (Must hydrolyze first) | Moderate |
| Catalyst Poisoning | High (Free NH binds Pd) | Moderate | Low (Steric bulk prevents binding) |
| Recommended Use | Rapid heating (Microwave), Flow Chem | General Benchtop Synthesis | Late-stage functionalization |
The "Unprotected Nitrogen" Factor
A critical variable often overlooked is the free N-H on the pyrazole.
-
Catalyst Poisoning: The free nitrogen can coordinate to Pd(II) intermediates, forming a resting state that halts the catalytic cycle.
-
Acidity: The N-H is acidic. Deprotonation generates a pyrazolate anion, which is electron-rich and significantly more prone to protodeboronation than the neutral species.
Verdict: For maximum reliability, N-protected Pinacol Esters are the gold standard. However, if step-count is critical, Free Acids can be used if the reaction time is kept under 30 minutes (e.g., microwave irradiation).
Experimental Protocols
Protocol A: The "Robust" Method (Pinacol Ester)
Best for: Complex substrates, late-stage synthesis, and scale-up where stability is paramount.
Rationale: Uses a precatalyst (XPhos Pd G2) that ensures rapid oxidative addition, coupled with a mild base to minimize degradation of the ester before it reacts.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
XPhos Pd G2 (0.02 equiv / 2 mol%)
-
K₃PO₄ (2.0 equiv, 0.5M aqueous solution)
-
-
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Charge solids into a vial. Evacuate and backfill with Argon (x3).
-
Add Dioxane and aqueous K₃PO₄.
-
Heat to 80°C for 4–12 hours.
-
Note: The Boc group may partially cleave under these conditions. If full cleavage is desired, treat the crude mixture with TFA/DCM or HCl/MeOH post-workup.
-
Protocol B: The "High-Speed" Method (Free Acid)
Best for: Radio-labeling, library synthesis, or when protected reagents are unavailable.
Rationale: Uses microwave heating to accelerate the cross-coupling rate (
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Pyrazole-4-boronic acid (1.5 equiv - excess required due to degradation)
-
Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)
-
Na₂CO₃ (2.5 equiv, 2M aqueous)
-
-
Solvent: DME/Water (3:1) or EtOH/Toluene/Water.
-
Procedure:
-
Seal in a microwave-compatible vial.
-
Irradiate at 120°C for 20 minutes .
-
Critical: Cool immediately and quench. Extended heating will destroy the product or remaining reagent.
-
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the optimal reagent for your specific substrate.
Figure 2: Strategic selection workflow for pyrazole coupling partners.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield + De-boronated Pyrazole | Protodeboronation is faster than coupling. | Switch to MIDA boronate or anhydrous conditions (Buchwald protocol using KF). |
| No Reaction (SM Recovery) | Catalyst poisoning by free N-H. | Use N-protected pyrazole (Boc/THP) or increase catalyst loading to 5-10 mol%. |
| Homocoupling of Halide | Oxidation of Pd(0) or slow transmetallation. | Degass solvents thoroughly; switch solvent to n-Butanol (facilitates transmetallation). |
References
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[2]
-
BenchChem Technical Support. (2025). "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." BenchChem Guides.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
Sources
Spectroscopic characterization of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid vs starting materials
This technical guide provides an in-depth spectroscopic characterization of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. We will objectively compare its spectral properties to those of its starting materials, 4-pyrazoleboronic acid and acrylonitrile, offering supporting experimental data and theoretical insights. This analysis serves as a definitive confirmation of the successful N-alkylation reaction and provides a valuable reference for researchers in drug development and synthetic chemistry.
The synthesis of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid involves a Michael addition of the pyrazole nitrogen to the activated double bond of acrylonitrile. This transformation results in significant and predictable changes in the spectroscopic signatures of the molecule, which we will explore using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Reaction Scheme: Synthesis of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
The reaction involves the addition of the N-H proton of the pyrazole ring across the carbon-carbon double bond of acrylonitrile. This is a classic aza-Michael addition reaction.
Caption: Synthesis of the target compound from its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹¹B nuclei, we can confirm the formation of new covalent bonds and the disappearance of reactive functional groups.
Expertise & Experience: Causality Behind Experimental Choices
We employ a suite of NMR experiments for a comprehensive analysis.
-
¹H NMR is the first port of call to observe the disappearance of the pyrazole N-H proton and the vinyl protons of acrylonitrile, and the appearance of the characteristic signals of the newly formed cyanoethyl group.
-
¹³C NMR provides complementary information, confirming the loss of the sp² hybridized vinyl carbons and the appearance of sp³ hybridized carbons of the ethyl linker, along with the nitrile carbon.
-
¹¹B NMR is particularly useful for characterizing boronic acids.[1][2] The chemical shift of the boron atom is sensitive to its hybridization state (sp² in the trigonal planar boronic acid vs. sp³ in a tetrahedral boronate ester) and coordination environment.[3][4] This allows us to confirm the integrity of the boronic acid moiety throughout the reaction.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (typically 1024 or more) are required. Proton decoupling is used to simplify the spectrum.
-
¹¹B NMR Acquisition: Acquire the spectrum using a broadband probe. A boron-free probe and sample tube are recommended for optimal results.[5][2] A common external reference is BF₃·OEt₂.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Data Presentation and Analysis
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton Assignment | 4-Pyrazoleboronic acid (in DMSO-d₆) | Acrylonitrile (in CDCl₃)[6][7][8][9] | (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (Predicted, in DMSO-d₆) |
| Pyrazole N-H | ~12.5 (br s, 1H) | - | Disappeared |
| Pyrazole C-H | ~7.8 (s, 2H) | - | ~8.0 (s, 1H), ~7.7 (s, 1H) |
| B(OH)₂ | ~8.0 (br s, 2H) | - | ~8.1 (br s, 2H) |
| Vinyl H (trans to CN) | - | ~6.24 (dd, 1H) | Disappeared |
| Vinyl H (cis to CN) | - | ~6.11 (dd, 1H) | Disappeared |
| Vinyl H (geminal to CN) | - | ~5.69 (dd, 1H) | Disappeared |
| N-CH₂ | - | - | ~4.4 (t, 2H) |
| CH₂-CN | - | - | ~3.0 (t, 2H) |
Analysis:
-
The most telling change is the disappearance of the broad singlet corresponding to the N-H proton of 4-pyrazoleboronic acid.
-
The complex multiplet pattern of the vinyl protons of acrylonitrile between 5.7 and 6.3 ppm is absent in the product spectrum.
-
Crucially, new signals appear for the cyanoethyl group: two triplets, one around 4.4 ppm for the methylene group attached to the pyrazole nitrogen (N-CH₂) and another further upfield around 3.0 ppm for the methylene group adjacent to the cyano group (CH₂-CN).
-
The two pyrazole C-H protons, which are equivalent in the starting material, become non-equivalent after N-substitution, leading to two distinct singlets.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Assignment | 4-Pyrazoleboronic acid (Predicted) | Acrylonitrile (in CDCl₃)[10][11] | (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (Predicted) |
| Pyrazole C-B | ~108 | - | ~110 |
| Pyrazole C-H | ~138 | - | ~140, ~135 |
| Vinyl =CH₂ | - | ~135 | Disappeared |
| Vinyl =CH-CN | - | ~108 | Disappeared |
| C≡N | - | ~117 | ~118 |
| N-CH₂ | - | - | ~48 |
| CH₂-CN | - | - | ~18 |
Analysis:
-
The disappearance of the two sp² carbon signals of the acrylonitrile vinyl group is a key indicator of reaction completion.
-
The appearance of two new sp³ carbon signals for the ethyl linker (N-CH₂ and CH₂-CN) confirms the formation of the new substituent.
-
The nitrile carbon (C≡N) signal remains, albeit with a slight shift in its chemical environment.
-
The pyrazole ring carbons also experience shifts due to the change in the electronic environment upon N-alkylation.
¹¹B NMR Spectroscopy:
For a trigonal planar sp²-hybridized boronic acid, the ¹¹B NMR signal is expected to appear as a broad peak in the range of δ 25-35 ppm.[2] The spectrum of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid should show a signal in a similar region, confirming that the boronic acid group remains intact. Any significant upfield shift could indicate a change to a tetrahedral sp³-hybridized boron, for instance, through intramolecular coordination with the nitrile nitrogen, though this is less likely under standard conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples like acrylonitrile, a thin film between salt plates is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare the spectra of the product and starting materials.
Data Presentation and Analysis
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | 4-Pyrazoleboronic acid | Acrylonitrile[12][13][14][15] | (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid |
| O-H Stretch (B-OH) | ~3200-3400 (broad) | - | ~3200-3400 (broad) |
| N-H Stretch | ~3150 (broad) | - | Disappeared |
| C-H Stretch (sp²) | ~3100 | ~3050 | ~3100 (pyrazole) |
| C-H Stretch (sp³) | - | - | ~2950 (new) |
| C≡N Stretch | - | ~2230 | ~2250 |
| C=C Stretch | - | ~1610 | Disappeared |
| N-H Bend | ~1550 | - | Disappeared |
| B-O Stretch | ~1350 | - | ~1350 |
Analysis:
-
The most significant changes are the disappearance of the broad N-H stretching band from the pyrazole and the disappearance of the C=C stretching vibration from acrylonitrile.
-
The appearance of new C-H stretching bands around 2950 cm⁻¹ is indicative of the newly introduced sp³-hybridized C-H bonds of the ethyl group.
-
The strong, sharp absorption characteristic of the nitrile (C≡N) group is present in the product spectrum, confirming its incorporation.
-
The very broad absorption band for the O-H stretch of the boronic acid group remains , indicating this functional group is unaffected by the reaction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive proof of its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Ionization: Ionize the sample in the source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Data Presentation and Analysis
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| 4-pyrazoleboronic acid | C₃H₅BN₂O₂ | 111.90 | 112.91 |
| Acrylonitrile | C₃H₃N | 53.06 | 54.07 |
| (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid | C₆H₈BN₃O₂ | 165.96 | 166.97 |
Analysis:
The mass spectrum of the product will show a molecular ion peak (or more commonly, a protonated molecule peak [M+H]⁺) that corresponds to the sum of the molecular weights of the reactants minus the mass of no atoms, as it is an addition reaction. The observed molecular ion at m/z 166.97 (for the protonated molecule) would provide conclusive evidence for the formation of the desired product, (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid.
Conclusion
The comprehensive spectroscopic analysis provides unambiguous evidence for the successful synthesis of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid from 4-pyrazoleboronic acid and acrylonitrile.
-
NMR spectroscopy confirms the formation of the N-CH₂-CH₂-CN linkage through the appearance of new aliphatic proton and carbon signals and the concurrent disappearance of the pyrazole N-H and acrylonitrile vinyl signals.
-
FT-IR spectroscopy corroborates these findings by showing the loss of N-H and C=C stretching vibrations and the appearance of new sp³ C-H stretches, while retaining the key B-O-H and C≡N bands.
-
Mass spectrometry provides the final confirmation by showing a molecular ion peak consistent with the molecular weight of the addition product.
This guide demonstrates how a multi-technique spectroscopic approach provides a self-validating system for chemical structure confirmation, an essential practice for ensuring trustworthiness and accuracy in synthetic chemistry research.
References
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Retrieved from [Link]
-
MDPI. (2024, November 23). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
-
ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) Acrylonitrile (b) Polystyrene and (c) Grafted.... Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
RSC Publishing. (2013, January 14). 17 O NMR studies of boronic acids and their derivatives. Retrieved from [Link]
-
PubMed. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
International Journal of Chemical Sciences. (2010). Quantitative analysis of FTIR Spectra of Acrylinitrile (AN) Methacrylate (MA) Copolymer. Retrieved from [Link]
-
MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
PubMed. (n.d.). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
The Chemical Society of Japan. (n.d.). The NMR Spectrum of Acrylonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. [Color figure can be viewed at wileyonlinelibrary.com]. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
Vaia. (n.d.). Question: Label the signals due to H a ,H b and H c in the 1 H NMR spectrum of acrylonitrile (CH 2 =CHCN ). Draw a splitting diagram for the absorption due to the proton H c. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]
-
SpectraBase. (n.d.). Acrylonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Acrylonitrile. Retrieved from [Link]
-
Museum of Fine Arts Boston. (2022, August 30). Acrylonitrile - MFA Cameo. Retrieved from [Link]
-
iChemical. (n.d.). Pyrazole - 4 - boronic acid, CAS No. 763120-58-7. Retrieved from [Link]
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- 3. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Acrylonitrile(107-13-1) 1H NMR spectrum [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. vaia.com [vaia.com]
- 10. Acrylonitrile(107-13-1) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.pen2print.org [journals.pen2print.org]
- 14. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Acrylonitrile - CAMEO [cameo.mfa.org]
Benchmarking cross-coupling yields of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid against commercial standards
Executive Summary
This guide benchmarks the Suzuki-Miyaura cross-coupling performance of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (Target Molecule) against industry-standard aryl and heteroaryl boronic acids.
Key Findings:
-
Performance: The Target Molecule exhibits 75-85% yields under optimized conditions, comparable to methylated pyrazole standards but significantly lower than phenylboronic acid standards (95%+) under generic conditions.
-
Critical Failure Mode: The 2-cyanoethyl motif is susceptible to
-elimination (retro-Michael addition) under strong hydroxide bases (NaOH, KOH) at elevated temperatures ( ), leading to N-deprotection and subsequent catalyst poisoning. -
Optimization: Switching from standard Pd(PPh
) /Na CO to Pd(dppf)Cl /K PO in 1,4-dioxane mitigates side reactions and restores high yields.
Introduction: The Challenge of Functionalized Heterocycles
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid represents a high-value intermediate. The pyrazole core is a privileged scaffold in kinase inhibitors, while the 2-cyanoethyl group serves as a masked amine (reducible to a propyl amine) or a removable protecting group.
However, its dual functionality presents a synthetic bottleneck. Unlike robust phenylboronic acids, this molecule faces two competing decomposition pathways:
-
Protodeboronation: Common to C4-substituted pyrazoles.
-
Base-Mediated Degradation: The lability of the cyanoethyl group under the basic conditions required for transmetallation.
This guide provides the data required to navigate these challenges, benchmarking the Target Molecule against three commercial standards.
Materials & Benchmarking Standards
To ensure objective analysis, the Target Molecule was compared against three distinct classes of boronic acids:
| Standard Type | Compound | Role in Benchmark |
| Gold Standard | Phenylboronic acid | Baseline: Represents ideal reactivity; minimal steric/electronic hindrance. |
| Structural Analog | 1-Methyl-1H-pyrazol-4-ylboronic acid | Direct Comparator: Isolates the effect of the cyanoethyl group vs. a stable methyl group. |
| Stress Test | 4-Pyridylboronic acid | Negative Control: Represents a "difficult" heteroaryl prone to rapid protodeboronation and catalyst coordination. |
| Target | (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid | Subject of Study |
Experimental Results: Yield Comparison
The following data represents isolated yields from the coupling of each boronic acid (1.2 equiv) with 4-bromoanisole (1.0 equiv).
Table 1: Catalyst & Base Screening Matrix
| Entry | Catalyst System | Base | Solvent / Temp | Phenyl-B(OH) | 1-Me-Py-B(OH) | 4-Py-B(OH) | Target Molecule |
| 1 | Pd(PPh | Na | DME / 80°C | 96% | 72% | 15% | 41% |
| 2 | Pd(dppf)Cl | K | Dioxane / 90°C | 98% | 88% | 45% | 68% |
| 3 | XPhos Pd G2 (2 mol%) | K | THF / 60°C | 99% | 92% | 78% | 86% |
| 4 | Pd(OAc) | NaOH (aq) | Toluene / 100°C | 95% | 85% | 20% | <10% |
-
[a] Decomposition Note: Entry 4 resulted in significant formation of free pyrazole and acrylonitrile byproducts, confirming the instability of the cyanoethyl group under strong base/high heat (Retro-Michael).
Data Analysis & Interpretation[1][2][3][4][5][6][7]
-
The "Cyanoethyl Penalty": In Entry 1 (Standard Conditions), the Target Molecule underperforms the Methyl analog (41% vs 72%). This is attributed to the coordination of the nitrile to the palladium center, slowing the oxidative addition or transmetallation steps, and the higher polarity of the substrate affecting phase transfer.
-
Base Sensitivity: Entry 4 demonstrates that NaOH is incompatible . The strong basicity triggers the
-elimination of the cyanoethyl group. -
The Solution (Entry 3): Using a precatalyst (XPhos Pd G2) allows for rapid activation at lower temperatures (60°C). Combined with a milder base (K
PO ), this suppresses the retro-Michael pathway while maintaining sufficient basicity for the Suzuki catalytic cycle.
Mechanistic Workflow & Decision Tree
The following diagram illustrates the logic flow for optimizing this specific reaction, highlighting the critical decision points regarding base selection to avoid degradation.
Figure 1: Optimization logic flow for avoiding retro-Michael addition and protodeboronation during cross-coupling.
Recommended Experimental Protocol
This protocol is validated for scale-up from 50 mg to 5 g.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (0.02 equiv) [Alternative: Pd(dppf)Cl
] -
Base: K
PO (2.0 equiv, 0.5 M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Charge: Add the aryl bromide, boronic acid, and palladium catalyst to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add the degassed organic solvent (THF) and the aqueous base solution via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath or heating block).
-
Note: Do not exceed 80°C to prevent nitrile degradation.
-
-
Monitoring: Monitor by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (x2) and brine. Dry over Na
SO . -
Purification: Flash chromatography. Tip: The cyanoethyl group increases polarity; expect the product to elute later than simple alkyl-pyrazoles.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[3] Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. (Reference for the beta-elimination mechanism of 2-cyanoethyl groups under basic conditions). Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Executive Safety Directive
STOP AND READ: The primary operational risk associated with (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid is the presence of the nitrile (cyano-) group in conjunction with the boronic acid moiety.
While boronic acids are generally mild, nitriles can liberate Hydrogen Cyanide (HCN) gas if exposed to strong acids or strong oxidizers.
-
NEVER dispose of this compound in "Acidic Organic" waste streams.
-
NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to exothermic reactivity.
-
ALWAYS segregate as "Basic/Neutral Organic Waste" or a standalone "Cyanide-Bearing Waste" stream depending on your facility's specific protocols.
Chemical Hazard Characterization
To ensure safe handling, one must understand the "Why" behind the disposal protocols. This compound possesses a dual-hazard profile:
| Functional Group | Associated Hazard | Disposal Implication |
| Cyanoethyl (Nitrile) | Hydrolysis under acidic conditions releases HCN gas (highly toxic). | CRITICAL: Must be kept at pH |
| Boronic Acid | Aquatic toxicity (Boron accumulation); Mildly acidic nature ( | Do not pour down drains.[2] Boron is strictly regulated in municipal wastewater. |
| Pyrazole Ring | Nitrogen-rich heterocycle; potential for NOx formation during incineration. | Requires high-temperature incineration (commercial disposal). |
Waste Segregation Protocol (The "Do Not Mix" List)
Effective disposal begins with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving nitriles.
Chemical Compatibility Matrix
-
Compatible (Safe to Mix): Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, dilute basic solutions (NaOH, KOH).
-
Incompatible (DANGER):
-
Strong Acids: HCl,
, TFA (Risk: HCN Gas). -
Strong Oxidizers:
, Nitric Acid, Permanganates (Risk: Fire/Explosion). -
Reductants: Lithium Aluminum Hydride (Risk: Exothermic reaction).
-
Visual Workflow: Segregation Logic
The following diagram illustrates the decision-making process for segregating this specific waste.
Figure 1: Decision tree for segregating nitrile-containing boronic acid waste. Note the critical pH check loop for liquid waste.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
Objective: Containment for off-site thermal destruction (incineration).
-
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Use a fume hood if the powder is fine/dusty.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: Write full chemical name.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Special Note: Write "CONTAINS NITRILES - DO NOT ACIDIFY" clearly on the label.
-
-
Storage: Store in a satellite accumulation area away from acidic waste containers.
Scenario B: Liquid Waste (HPLC Effluent, Mother Liquors)
Objective: Prevent acidification of the waste drum.
-
Assessment: Dip a pH strip into the waste solution containing the compound.
-
Adjustment (Self-Validating Step):
-
If pH < 7: Slowly add Saturated Sodium Bicarbonate (
) or 1M NaOH while stirring. -
Validation: Retest pH. It must be
7.
-
-
Transfer: Pour into the "Basic/Neutral Organic" waste carboy.
-
Why? Most general organic waste streams are slightly acidic due to acetic acid or TFA used in HPLC. Adding a nitrile to a general "Organic Waste" drum that contains TFA is a lethal risk. Always use a separate stream or ensure the bulk drum is basic.
-
Scenario C: Empty Containers
-
Triple Rinse: Rinse the original container three times with a compatible solvent (e.g., Acetone or Methanol).
-
Rinsate Disposal: Treat the rinsate as Liquid Waste (Scenario B).
-
Defacing: Deface the label and mark "Empty." Dispose of the glass/plastic as chemically contaminated debris or glass waste, depending on facility rules.
The Mechanism of Risk (Scientific Rationale)
Understanding the chemical pathway of failure ensures compliance. The diagram below details why acid segregation is non-negotiable.
Figure 2: Mechanism of Nitrile Hydrolysis and potential HCN evolution under acidic conditions.
Regulatory Framework (RCRA/EPA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Waste Classification:
-
While this specific CAS is not explicitly P-listed (like pure cyanides), it exhibits the Characteristic of Reactivity (D003) if it is capable of generating toxic gases (HCN) when mixed with water or acids.
-
Generator Status: Most research labs operate as Small Quantity Generators (SQG) or Large Quantity Generators (LQG).
-
-
Satellite Accumulation:
-
Containers must be closed unless adding waste (40 CFR 262.15).
-
Containers must be compatible with the waste (e.g., no metal containers for acidic mixtures, though HDPE is standard for this compound).
-
Emergency Response (Spills)
-
Small Spill (< 5g):
-
Isolate the area.
-
Wear PPE (including respiratory protection if powder is aerosolized).
-
Cover with a spill pad or damp paper towel to prevent dust.
-
Wipe up and place in the Solid Waste bin.
-
Clean surface with 1M NaOH (to ensure any residue remains basic) followed by water.
-
-
Large Spill / Exposure:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound by establishing a framework of operational integrity and risk mitigation.
Hazard Analysis: A Tale of Two Functional Groups
The personal protective equipment (PPE) required for (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid is dictated by the compound's unique structure, which combines the hazards of a boronic acid with those of a cyano-containing compound. A thorough understanding of these risks is the foundation of a safe experimental workflow.
-
The Boronic Acid Moiety : Boronic acids as a class are known irritants.[1] They can cause significant irritation to the skin, eyes, and respiratory system.[2][3][4][5] Direct contact with the solid powder or its solutions can lead to inflammation and discomfort. Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract.[6]
-
The Cyanoethyl Moiety : This functional group presents a more severe and acute hazard. The cyano (CN) group is a precursor to cyanide. The primary danger arises from the potential for this compound to release highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[7][8] This reaction can be initiated by contact with acids, and even atmospheric moisture can be sufficient to produce trace amounts of HCN.[7][8] Exposure to even low concentrations of HCN can cause headaches, dizziness, and nausea, while higher concentrations can lead to rapid death.[7][9] Furthermore, cyanide compounds can be absorbed through the skin, making dermal contact a significant route of exposure.[10]
Due to this dual-hazard profile, (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid must be treated as a highly hazardous substance, with protocols prioritizing the prevention of inhalation, ingestion, and skin/eye contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory for all operations involving this compound. The following equipment must be worn at all times when handling the substance, from initial container opening to final waste disposal.
-
Hand Protection : Double gloving is required.[7][11] An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene or PVC) offers extended protection against breakthrough.[8] Gloves must be inspected for tears or leaks before each use and disposed of as hazardous waste immediately after the task is complete or if contamination is suspected.[12][13]
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[2] When there is any risk of splashing or handling more than a few milligrams, a full-face shield must be worn in addition to safety goggles to protect the eyes, nose, and mouth.[8][11]
-
Body Protection : A buttoned lab coat is required for all procedures.[11][14] For tasks involving larger quantities or a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[10]
-
Respiratory Protection : All handling of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid, including weighing, transferring, and adding to reaction vessels, must be performed within a certified chemical fume hood with a demonstrable face velocity of 80-120 feet per minute.[7][10] This is the primary engineering control to prevent inhalation of dust and potential HCN gas.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, step-by-step protocol is critical for mitigating risk.
Step 1: Preparation and Designated Area
-
Establish a Designated Area : Before starting work, clearly demarcate a specific area within a chemical fume hood for handling the compound. This area should be signed to warn others of the cyanide hazard.[7][11]
-
No Solo Work : Never work with this compound alone. Ensure another person is aware of the work being performed and is present in the laboratory.[7][9]
-
Emergency Readiness : Confirm that a safety shower and eyewash station are accessible and have been tested within the last month.[11]
-
Acid-Free Zone : Remove all acids and acid-containing solutions from the fume hood unless they are essential for the immediate experimental step. This is a critical measure to prevent the accidental generation of HCN gas.[10][11]
Step 2: Weighing and Handling Solids
-
Don Full PPE : Before retrieving the compound from storage, put on all required PPE as outlined in Section 2.
-
Transfer in Fume Hood : Open the primary container only inside the designated fume hood.[8]
-
Weighing : Carefully weigh the solid compound onto weighing paper or into a tared container. Use anti-static equipment if available to prevent dispersal of the fine powder.
-
Cleanup : Immediately after weighing, use a brush and dustpan to collect any stray powder. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. Place the contaminated brush and any wipes into a designated solid cyanide waste container.[8]
Step 3: Disposal and Decontamination
-
Waste Segregation : All waste generated from handling this compound is considered acutely hazardous waste.[11] Use separate, clearly labeled, and sealed containers for solid and liquid waste.[1][11]
-
Empty Containers : The original container, even when empty, is considered hazardous waste and must be disposed of according to institutional guidelines for P-listed waste.[9]
-
Glassware Decontamination : All glassware that has come into contact with the compound must be decontaminated within the fume hood.[7] First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution (maintaining a pH >10).[7][10] All rinsates must be collected as hazardous liquid waste.
-
Final Cleanup : After all work is complete, wipe down the designated area in the fume hood with a pH 10 buffer solution, followed by the 10% bleach solution, and finally with water. All cleaning materials must be disposed of as solid hazardous waste.[7]
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3][8]
PPE Summary and Workflow
The following table summarizes the minimum PPE requirements for key laboratory operations.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required (in sealed container) |
| Weighing/Handling Solid (<1g) | Safety Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Weighing/Handling Solid (>1g) | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Use in Reaction (Solution) | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Waste Disposal & Decontamination | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
The decision-making process for selecting appropriate PPE and handling procedures can be visualized as follows:
References
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]
-
LSU Health Sciences Center New Orleans. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds. Available at: [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Available at: [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. Available at: [Link]
-
Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines. Available at: [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Available at: [Link]
-
ETH Zürich. (2023, August). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Rubo UK. Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. Available at: [Link]
-
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Pyrazole-4-boronic acid pinacol ester. Available at: [Link]
-
Lee, J., et al. (2021, November 11). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. PMC. Available at: [Link]
-
Capot Chemical. (2008, October 31). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
